Olsalazine-d3,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxy(15N)benzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D,15+1 |
InChI Key |
QQBDLJCYGRGAKP-ATQUKUPRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Olsalazine-d3,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olsalazine-d3,15N is a stable, isotopically labeled form of Olsalazine, an anti-inflammatory agent primarily used in the treatment of ulcerative colitis. This technical guide provides an in-depth overview of this compound, its core application as an internal standard in analytical methodologies, and the foundational pharmacology of its parent compound, Olsalazine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support its use in research and development.
Introduction to Olsalazine
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon.[1][2] Structurally, it consists of two molecules of 5-ASA linked by an azo bond.[2] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA molecules to exert their anti-inflammatory effects locally in the colon.[1][2] This mechanism minimizes systemic absorption of 5-ASA and reduces potential side effects.
Primary Use and Mechanism of Action
Olsalazine is indicated for the maintenance of remission of ulcerative colitis in adult patients, particularly those intolerant to sulfasalazine. Its therapeutic effect is derived from the anti-inflammatory properties of its active metabolite, 5-ASA. 5-ASA is believed to modulate local inflammatory responses in the colon through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.
This compound: The Labeled Internal Standard
This compound is a synthetic derivative of Olsalazine in which specific hydrogen and nitrogen atoms have been replaced with their heavier isotopes, deuterium (d) and nitrogen-15 (15N), respectively. This isotopic labeling renders the molecule chemically identical to Olsalazine but with a distinct, higher molecular weight.
Primary Application: Internal Standard for Quantitative Analysis
The primary and critical use of this compound is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such applications, a known quantity of this compound is added to biological samples (e.g., plasma, urine) prior to sample preparation and analysis.
Key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: It co-elutes with the unlabeled analyte (Olsalazine) and experiences similar ionization suppression or enhancement, allowing for accurate correction of matrix-induced signal variability.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, it compensates for variations in sample extraction, injection volume, and instrument response.
-
Reliable Quantification: It ensures robust and reproducible quantification of Olsalazine in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of Olsalazine and its metabolites, which are critical for designing and interpreting studies that would utilize this compound.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | Olsalazine-O-Sulfate (Olsalazine-S) | 5-Aminosalicylic Acid (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Systemic Bioavailability | < 5% | - | - | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks (steady state) | 4-8 hours | - |
| Plasma Half-life (t1/2) | ~0.9 hours | ~7 days | - | - |
| Plasma Protein Binding | >99% | >99% | 74% | 81% |
Data compiled from multiple sources.
Table 2: Excretion Profile of Orally Administered Labeled Olsalazine
| Excretion Route | Form | Percentage of Total Recovery |
| Urine | N-acetyl-5-ASA | >90% of urinary metabolites |
| 5-ASA | Small amounts | |
| Feces | 5-ASA and its metabolites | Major route of elimination |
Based on studies with 14C-labeled Olsalazine.
Experimental Protocols
General Protocol for Quantitative Analysis of Olsalazine in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a typical workflow for a pharmacokinetic study.
-
Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of Olsalazine. Process the blood to obtain plasma and store it at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (the internal standard).
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Olsalazine and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Olsalazine to the peak area of this compound against the concentration of Olsalazine standards.
-
Determine the concentration of Olsalazine in the plasma samples from the calibration curve.
-
Visualizations
Metabolic Pathway of Olsalazine
Caption: Metabolic conversion of Olsalazine to its active form and metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Generalized workflow for pharmacokinetic analysis of Olsalazine.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Olsalazine in biological matrices. Its use as an internal standard is fundamental to robust pharmacokinetic and metabolism studies, which are essential for the ongoing research and development of aminosalicylate-based therapies for inflammatory bowel diseases. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a research setting.
References
Olsalazine-d3,15N CAS number and molecular weight
An In-Depth Technical Guide to Olsalazine-d3,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Core Data Presentation
While a specific CAS number for this compound is not publicly available, the CAS number for the parent compound, Olsalazine, is provided. The molecular weight for the isotopically labeled compound has been calculated based on the molecular formula of Olsalazine.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Parent Compound CAS Number | 15722-48-2 | [1][2] |
| Molecular Formula | C₁₄H₇D₃N₂O₆ | - |
| Calculated Molecular Weight | 307.27 g/mol | Calculated |
| Parent Compound Molecular Weight | 302.24 g/mol | [1] |
| Olsalazine Sodium CAS Number | 6054-98-4 | |
| Olsalazine Sodium Molecular Weight | 346.20 g/mol |
Note on Molecular Weight Calculation: The molecular weight of this compound was calculated by taking the molecular weight of Olsalazine (C₁₄H₁₀N₂O₆), subtracting the mass of three hydrogen atoms and two ¹⁴N nitrogen atoms, and adding the mass of three deuterium atoms and two ¹⁵N nitrogen atoms.
Mechanism of Action
Olsalazine is a prodrug that is specifically designed for targeted delivery to the colon. It consists of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond.
The key steps in its mechanism of action are as follows:
-
Transit to the Colon: After oral administration, Olsalazine remains largely unabsorbed in the small intestine and travels to the colon.
-
Bacterial Cleavage: In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond of Olsalazine.
-
Release of 5-ASA: This cleavage releases two active molecules of 5-ASA into the colonic lumen.
-
Anti-inflammatory Effects: 5-ASA exerts its therapeutic effects locally on the colonic mucosa. The primary mechanisms of 5-ASA's anti-inflammatory action include:
-
Inhibition of Prostaglandin and Leukotriene Synthesis: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Scavenging of Reactive Oxygen Species: Mesalamine may also act as a scavenger of reactive oxygen free radicals, which contribute to inflammation.
-
Modulation of NF-κB Signaling: 5-ASA may interfere with the production of inflammatory cytokines and modulate the nuclear factor-kappa B (NF-κB) signaling pathway.
-
This targeted delivery system ensures high concentrations of the active drug at the site of inflammation in ulcerative colitis, while minimizing systemic absorption and potential side effects.
Signaling Pathway of Olsalazine Metabolism and Action
Caption: Metabolic activation and mechanism of action of Olsalazine.
Experimental Protocols
Olsalazine is frequently evaluated in preclinical studies using animal models of colitis. The following are detailed methodologies for commonly cited experiments.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model that mimics the clinical and histological features of ulcerative colitis.
-
Animal Model: 8-10 week old male C57BL/6 or BALB/c mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Acute Colitis:
-
Dextran sulfate sodium (molecular weight 36,000-50,000 Da) is dissolved in drinking water at a concentration of 2-5% (w/v).
-
The DSS solution is provided as the sole source of drinking water for 5-7 consecutive days.
-
Control mice receive regular drinking water.
-
-
Olsalazine Administration:
-
Olsalazine is administered orally via gavage at a typical dose of 50-100 mg/kg/day.
-
Treatment can be prophylactic (starting before or concurrently with DSS) or therapeutic (starting after the onset of colitis symptoms).
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.
-
Macroscopic Evaluation: At the end of the study, the colon is excised, and its length and weight are measured. Inflammation typically leads to a shortened and thickened colon.
-
Histological Analysis: A segment of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
In Vitro Assessment of Anti-inflammatory Effects
These protocols are used to investigate the direct effects of 5-ASA on cellular inflammatory responses.
-
Cell Culture Models: Co-cultures of intestinal epithelial cells (e.g., Caco-2) and macrophages (e.g., THP-1) are often used to model the gut environment.
-
Cytokine Secretion Assay:
-
Co-cultures are pre-treated with various concentrations of 5-ASA.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS).
-
The supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-8 are measured using ELISA.
-
-
NF-κB Pathway Analysis:
-
Colon epithelial cells (e.g., HT-29) are pre-treated with 5-ASA.
-
The cells are then stimulated with TNF-α to activate the NF-κB pathway.
-
Cell lysates are analyzed by Western blot to measure the phosphorylation of IκBα, a key step in NF-κB activation.
-
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating Olsalazine in a mouse model of colitis.
References
Navigating the Acquisition and Application of Isotopically Labeled Olsalazine-d3,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the procurement and potential utilization of Olsalazine-d3,15N, a stable isotope-labeled derivative of the anti-inflammatory drug Olsalazine. Given that this compound is not a standard catalog product, this document focuses on custom synthesis providers and outlines a prospective synthesis and analysis protocol. Furthermore, it details the established mechanism of action of Olsalazine to provide context for its research applications.
Commercial Availability: Custom Synthesis Providers
This compound is a specialized molecule requiring custom synthesis. Several companies with expertise in stable isotope labeling offer services to produce such compounds on demand. Researchers seeking to procure this compound should contact these vendors for a confidential consultation and quote. Key considerations for custom synthesis include desired isotopic enrichment, chemical purity, required quantity, and analytical data package.
| Supplier | Service Highlights | Typical Analytical Data Provided |
| MedChemExpress | Custom synthesis of stable isotope-labeled compounds (D, 13C, 15N). Offers high isotopic enrichment (≥98%) and purity.[1] | Certificate of Analysis (CoA), LC/GC-MS, NMR.[1] |
| Cambridge Isotope Laboratories, Inc. (CIL) | Extensive experience in synthesizing stable isotope-labeled compounds since 1981. Provides custom synthesis and custom mixtures.[2] | Certificate of Analysis (CoA) including chromatographic purity (GC, HPLC, LC-MS), isotopic enrichment (MS or NMR), and identity confirmation (NMR or IR).[2] |
| BOC Sciences | Specializes in custom synthesis of isotope-labeled intermediates with a focus on controlling isotopic distribution and structure.[] | Rigorous analytical checks to ensure high purity and precise isotopic labeling. |
| ArtMolecule | Over 20 years of expertise in custom synthesis of stable isotope-labeled materials (D, 13C, 15N, 18O). | Ensures sufficient isotopic labeling to avoid analyte contamination and isotope overlapping in MS assays. |
| Selcia (a Eurofins company) | Specializes in the custom synthesis of compounds labeled with stable isotopes like 13C, 15N, and Deuterium. | Comprehensive analytical data package including full spectroscopic analysis, experimental documentation, and a Certificate of Analysis (NMR, HPLC, MS). Can provide GLP-certified analyses. |
Experimental Protocols
The following sections outline a potential synthetic route and analytical methods for this compound based on established synthesis procedures for Olsalazine and general practices in isotopic labeling.
Proposed Synthesis of this compound
The synthesis of this compound would likely adapt known methods for preparing Olsalazine, which primarily involve the diazotization of 5-aminosalicylic acid (5-ASA or mesalazine) followed by a coupling reaction. To introduce the isotopic labels, a custom-synthesized, labeled 5-ASA precursor would be required.
Starting Material: 5-Amino-2-hydroxybenzoic-d3,15N acid. The deuterium label would likely be on the aromatic ring, and the nitrogen-15 on the amino group. The synthesis of this starting material is a critical first step and would be a significant part of the custom synthesis project.
Step 1: Diazotization of 5-Amino-2-hydroxybenzoic-d3,15N acid A solution of 5-Amino-2-hydroxybenzoic-d3,15N acid in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Azo Coupling The freshly prepared diazonium salt solution is then slowly added to an alkaline solution of unlabeled 5-aminosalicylic acid. The reaction mixture is stirred at a low temperature to facilitate the azo coupling, which forms the this compound backbone.
Step 3: Purification The resulting this compound product is then isolated and purified. This may involve acidification to precipitate the product, followed by filtration, washing, and recrystallization from a suitable solvent system to achieve high chemical purity.
An alternative "greener" synthetic approach has been reported for Olsalazine analogs, involving a one-pot reaction of two molecules of mesalazine with an activated dicarboxylic acid in water under microwave irradiation. This methodology could potentially be adapted for the synthesis of the isotopically labeled compound.
Analytical Characterization
A comprehensive analytical data package is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of this compound, thereby verifying the incorporation of the deuterium and nitrogen-15 isotopes. The isotopic distribution pattern would be analyzed to determine the level of enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to confirm the overall structure of the molecule and the position of the deuterium label by observing the absence of a specific proton signal.
-
¹³C NMR would provide further structural confirmation.
-
¹⁵N NMR could be employed to directly observe the presence and chemical environment of the nitrogen-15 label.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the chemical purity of the final compound, ensuring the absence of starting materials and by-products.
Mechanism of Action: Signaling Pathway
Olsalazine is a prodrug that delivers its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. The mechanism of action relies on the cleavage of the azo bond by azoreductases produced by colonic bacteria. The released mesalamine then exerts its anti-inflammatory effects locally on the epithelial cells of the colon. The primary anti-inflammatory action of mesalamine is believed to be the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
Caption: Mechanism of action of Olsalazine.
Experimental Workflow for In Vivo Studies
The use of this compound in research, particularly in pharmacokinetic and pharmacodynamic studies, allows for the precise differentiation and quantification of the administered drug and its metabolites from endogenous molecules.
Caption: In vivo experimental workflow.
References
A Technical Guide to the Purity and Isotopic Enrichment of Olsalazine-d3,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N, a deuterated and nitrogen-15 labeled isotopologue of the anti-inflammatory drug Olsalazine. While specific batch data for Olsalazine-d3,¹⁵N is not publicly available, this document outlines the standard experimental protocols and data presentation formats applicable to such a compound, based on established analytical techniques for isotopically labeled pharmaceuticals.
Olsalazine serves as a prodrug, delivering its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2][3] The introduction of stable isotopes like deuterium (d3) and nitrogen-15 (¹⁵N) is crucial for a variety of research applications, including pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative analysis by mass spectrometry.[4] The precise determination of both chemical purity and the degree of isotopic enrichment is paramount for the validity and accuracy of experimental results.[5]
Data Presentation: Purity and Isotopic Enrichment
The characterization of Olsalazine-d3,¹⁵N involves quantifying its chemical purity and the extent of isotopic labeling. This data is typically presented in a clear, tabular format for easy interpretation and comparison.
Table 1: Representative Certificate of Analysis for Olsalazine-d3,¹⁵N
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Enrichment (¹⁵N) | ≥98.0 atom % ¹⁵N | 99.2 atom % ¹⁵N | Mass Spectrometry (MS) |
| Isotopic Enrichment (d3) | ≥98.0 atom % D | 99.6 atom % D | Mass Spectrometry (MS) / NMR |
| Molecular Formula | C₁₄H₇D₃N₃¹⁵NO₆ | Confirmed | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 307.26 g/mol | 307.2611 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Appearance | Off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO | Conforms | Visual Inspection |
Table 2: Isotopic Distribution Analysis by Mass Spectrometry
| Isotopologue Species | Theoretical Abundance (%) | Observed Abundance (%) |
| M+0 (Unlabeled) | < 0.1 | Not Detected |
| M+1 | < 0.5 | 0.3 |
| M+2 | < 1.0 | 0.8 |
| M+3 (d3) | < 1.5 | 1.2 |
| M+4 (d3, ¹⁵N) | > 95.0 | 97.7 |
Experimental Protocols
The following sections detail the standard methodologies for determining the chemical purity and isotopic enrichment of Olsalazine-d3,¹⁵N.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength relevant to Olsalazine (e.g., 360 nm).
-
Sample Preparation: A stock solution of Olsalazine-d3,¹⁵N is prepared in a suitable solvent like DMSO and then diluted with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak relative to the total area of all peaks. Purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is the primary method for determining the isotopic enrichment and confirming the molecular weight of labeled compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic molecules like Olsalazine.
-
Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer or injected via the LC system.
-
Mass Analysis: The instrument is calibrated and set to acquire data over a mass range that includes the expected molecular ion of Olsalazine-d3,¹⁵N.
-
Data Analysis:
-
Molecular Weight: The mass of the most abundant isotopic peak is compared to the theoretical exact mass of the labeled compound.
-
Isotopic Enrichment: The relative intensities of the ion signals corresponding to the unlabeled (M), partially labeled, and fully labeled (M+4 for d3 and one ¹⁵N) species are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.
-
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used as a quantitative method (qNMR) to determine purity. For Olsalazine-d3,¹⁵N, ¹H NMR would confirm the positions of the deuterium labels by the absence of corresponding proton signals.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6). An internal standard of known purity and concentration may be added for quantitative analysis.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected spectrum of Olsalazine. The absence of proton signals at the deuterated positions confirms the labeling.
-
Purity Assessment (qNMR): The integral of a characteristic signal from the analyte is compared to the integral of a signal from a certified internal standard. The purity is calculated based on the known concentration of the standard.
-
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of Olsalazine and a typical analytical workflow for purity and enrichment determination.
Caption: Metabolic activation of Olsalazine in the colon.
Caption: Integrated workflow for the analysis of Olsalazine-d3,¹⁵N.
References
An In-depth Technical Guide to the Safety of Olsalazine-d3,15N₂
Chemical and Physical Properties
Olsalazine is an aminosalicylate and a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1] It is comprised of two mesalamine molecules linked by an azo bridge.[1] This bond is cleaved in the colon to release the active drug.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₆ | PubChem[2] |
| Molecular Weight | 302.24 g/mol | PubChem[2] |
| CAS Number | 15722-48-2 | PubChem |
| Appearance | Not Determined | Cayman |
| Melting Point | Undetermined | Cayman |
| Boiling Point | Undetermined | Cayman |
| Solubility in Water | Not Determined | Cayman |
| pH | Not Applicable | Cayman |
| Property (Olsalazine Sodium) | Value | Source |
| Molecular Formula | C₁₄H₈N₂Na₂O₆ | PubChem |
| Molecular Weight | 346.20 g/mol | PubChem |
| CAS Number | 6054-98-4 | Cayman |
Hazard Identification and Precautionary Measures
Olsalazine sodium is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
| Hazard Statement | GHS Classification | Precautionary Statements |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Toxicological Information
The available toxicological data for Olsalazine is limited.
| Toxicity Metric | Value | Species | Source |
| Oral TDLo | 3.57 mg/kg | Human | Cayman |
| Oral LD50 | No Data Available | - | - |
Long-Term Effects: Animal studies have indicated a potential for adverse effects on the fetus. Repeat-dose studies in animals have shown a potential to cause adverse effects on the kidneys.
Clinical Effects: The most common adverse effects reported with clinical use are diarrhea, nausea, rash, and vomiting.
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the Safety Data Sheets are not publicly available. The following are general procedural recommendations based on the available safety information.
First Aid Measures:
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.
Handling and Storage:
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing dust and minimize dust generation. Use with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles and gloves.
-
Storage: Store in a closed container at room temperature, away from heat, moisture, and direct light. Keep the container tightly closed in a well-ventilated place.
Mechanism of Action and Signaling Pathway
Olsalazine is a prodrug that is not absorbed in the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing two molecules of the active anti-inflammatory agent, mesalamine (5-ASA). Mesalamine is believed to exert its anti-inflammatory effects locally in the colon by inhibiting cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of prostaglandins and leukotrienes.
Accidental Release Measures
In case of a spill, wear appropriate personal protective equipment and avoid inhaling dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation. For large spills, non-essential personnel should be evacuated from the affected area.
Fire-Fighting Measures
Use water, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Formation of toxic gases such as carbon oxides and nitrogen oxides is possible during heating or in a fire. Firefighters should wear self-contained breathing apparatus.
Disposal Considerations
Dispose of waste in an appropriately labeled, sealed container. Care should be taken to avoid environmental release.
References
An In-depth Technical Guide on the Cost and Availability of Olsalazine-d3,15N for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the availability, estimated cost, and potential research applications of the isotopically labeled compound Olsalazine-d3,15N. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and analytical chemistry who require this specific internal standard for their studies.
Availability and Procurement
This compound is not a stock item readily available from major chemical suppliers. However, its synthesis can be commissioned on a custom basis from specialized companies that produce isotopically labeled compounds for research purposes.
Custom Synthesis Suppliers:
Several companies offer custom synthesis of stable isotope-labeled compounds and are potential sources for obtaining this compound. Researchers should contact these vendors directly to inquire about synthesis feasibility, timelines, and pricing.
-
Shimadzu Chemistry & Diagnostics (formerly Alsachim): This company explicitly offers custom synthesis of multi-labeled compounds, including those with combinations of 13C, 15N, and Deuterium (2H).[1][2][3]
-
Axios Research: Lists stable isotope products of Olsalazine Sodium and provides custom synthesis services.[4]
-
Toronto Research Chemicals (TRC): While not listing this specific compound, TRC has a broad portfolio of labeled compounds and may offer custom synthesis.[5]
-
Cayman Chemical: Similar to TRC, they are a major supplier of research chemicals and may undertake custom synthesis projects.
-
Omicron Biochemicals, Inc.: Specializes in the synthesis of 13C, 2H, 15N, and 18O labeled compounds.
Data Presentation: Estimated Cost and Availability
The cost of custom-synthesized this compound will vary depending on the supplier, the required quantity, and the complexity of the synthesis. The following table provides an estimated cost structure based on typical custom synthesis projects for complex labeled molecules.
| Supplier Type | Estimated Cost (per mg) | Typical Minimum Quantity | Estimated Lead Time | Notes |
| Specialized Isotope Synthesis Labs | $500 - $1500+ | 1 - 5 mg | 8 - 16 weeks | Price is highly dependent on the synthetic route and purity requirements. A detailed quote must be obtained. |
| Major Research Chemical Suppliers | Request Quote | 1 - 10 mg | 10 - 20 weeks | May subcontract the synthesis to a specialized lab, potentially increasing cost and lead time. |
Note: The prices listed are estimates and should be confirmed by obtaining a formal quote from the respective suppliers.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of Olsalazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical structure and chromatographic behavior to the unlabeled analyte, with a distinct mass-to-charge ratio (m/z), allows for correction of matrix effects and variations in sample processing.
The following is a detailed, adaptable protocol for the analysis of Olsalazine in plasma, using this compound as an internal standard. This protocol is based on established methods for the analysis of Olsalazine and its metabolites.
2.1. Sample Preparation: Protein Precipitation
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a predetermined amount of this compound solution (in a compatible solvent like methanol or acetonitrile) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2.2. LC-MS/MS Instrumentation and Conditions (Example)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the acidic protons of Olsalazine.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MRM Transitions (Hypothetical):
-
Olsalazine: Q1: m/z 301.1 -> Q3: m/z 136.0 (corresponding to the cleavage of the azo bond and loss of a salicylic acid moiety).
-
This compound: Q1: m/z 306.1 -> Q3: m/z 139.0 (adjust based on the exact positions of the labels). Note: The exact m/z values will need to be determined experimentally.
-
Signaling Pathways and Experimental Workflows
3.1. Mechanism of Action of Olsalazine
Olsalazine is a prodrug that is specifically activated in the colon. It consists of two molecules of mesalamine (5-aminosalicylic acid, 5-ASA) linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing the two active 5-ASA molecules. 5-ASA then exerts its anti-inflammatory effects locally in the colon.
3.2. Experimental Workflow for Quantification of Olsalazine
The following diagram illustrates the typical workflow for the quantification of Olsalazine in biological samples using this compound as an internal standard.
References
The Unseen Distinction: A Technical Guide to Olsalazine and its Isotopically Labeled Analog, Olsalazine-d3,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental differences and applications of Olsalazine and its stable isotope-labeled counterpart, Olsalazine-d3,15N2. While chemically similar, their utility in the realms of pharmaceutical research and development is vastly different. This document will elucidate the core principles that distinguish these two molecules, providing detailed experimental context and quantitative data for the scientific community.
Core Concepts: Olsalazine as a Therapeutic Agent
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Structurally, Olsalazine consists of two mesalamine molecules linked by an azo bond. This bond is designed to be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active mesalamine directly in the colon. This targeted delivery minimizes systemic absorption and potential side effects.[1]
Mechanism of Action
The therapeutic effect of Olsalazine is attributable to the local action of mesalamine in the colon. While the exact mechanism is not fully elucidated, it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Mesalamine may also act as a scavenger of reactive oxygen species.
Pharmacokinetics
Following oral administration, Olsalazine has limited systemic bioavailability, with approximately 2.4% of a dose being absorbed.[2] The vast majority of the administered dose reaches the colon intact, where it is converted to mesalamine.[2] A small fraction of Olsalazine is metabolized in the liver to Olsalazine-O-sulfate.[2]
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | Olsalazine-O-sulfate | Mesalamine (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Systemic Bioavailability | ~2.4% | - | Low | - |
| Elimination Half-life | ~0.9 hours | ~7 days | - | - |
| Peak Serum Concentration (after 1g oral dose) | 1.6 - 6.2 µmol/L | 3.3 - 12.4 µmol/L (at steady state) | 0 - 4.3 µmol/L | 1.7 - 8.7 µmol/L |
| Primary Site of Action | Colon | - | Colon | - |
| Primary Route of Elimination | Feces (as mesalamine) | Urine | Feces and Urine (as Ac-5-ASA) | Urine |
The Isotopic Analog: Olsalazine-d3,15N2 as an Internal Standard
The fundamental difference between Olsalazine and Olsalazine-d3,15N2 lies not in their therapeutic effect, but in their application in bioanalytical research. Olsalazine-d3,15N2 is a stable isotope-labeled version of Olsalazine, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This co-elution and co-ionization behavior allows for the correction of variability that can arise from matrix effects, ion suppression, and inconsistencies in sample preparation and instrument response.
Physicochemical Differences
The incorporation of stable isotopes results in a predictable increase in the molecular weight of the compound without significantly altering its chemical properties. In the case of Olsalazine-d3,15N2, the introduction of three deuterium atoms and two nitrogen-15 atoms would result in a mass increase of approximately 5 atomic mass units (amu) compared to the unlabeled Olsalazine.
Table 2: Comparison of Physicochemical Properties
| Property | Olsalazine | Olsalazine-d3,15N2 (Hypothetical) |
| Molecular Formula | C14H10N2O6 | C14H7D3(15N)2O6 |
| Monoisotopic Mass | 302.054 g/mol | ~307.08 g/mol |
| Chemical Properties | Identical | Identical |
| Therapeutic Activity | Active Prodrug | Not for therapeutic use |
| Primary Application | Treatment of IBD | Internal Standard for Bioanalysis |
Experimental Application: Quantification of Olsalazine in Biological Matrices
The primary application of Olsalazine-d3,15N2 is in the development and validation of robust bioanalytical methods for the accurate quantification of Olsalazine in complex biological matrices such as plasma, serum, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such analyses.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Olsalazine in a biological sample using Olsalazine-d3,15N2 as an internal standard.
Caption: Bioanalytical workflow for Olsalazine quantification.
Detailed Experimental Protocol (Representative Example)
This protocol provides a representative methodology for the quantification of Olsalazine in human plasma using LC-MS/MS with Olsalazine-d3,15N2 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of a working solution of Olsalazine-d3,15N2 (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Olsalazine: Monitor a specific precursor-to-product ion transition (e.g., m/z 301.0 -> [fragment ion]).
-
Olsalazine-d3,15N2: Monitor the corresponding mass-shifted transition (e.g., m/z 306.0 -> [corresponding fragment ion]).
-
Table 3: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| Olsalazine MRM Transition (Hypothetical) | 301.0 -> [Fragment] |
| Olsalazine-d3,15N2 MRM Transition (Hypothetical) | 306.0 -> [Fragment] |
3. Quantification: The concentration of Olsalazine in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of Olsalazine.
Signaling Pathways and Logical Relationships
The core relationship between Olsalazine and its isotopically labeled form is one of analytical utility rather than biological signaling. The following diagram illustrates this logical relationship in the context of a bioanalytical assay.
Caption: The role of Olsalazine-d3,15N2 in accurate quantification.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of Olsalazine-d3,15N as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Olsalazine is designed to deliver mesalamine directly to the colon, minimizing systemic side effects.[1][2] The accurate quantification of olsalazine and its active metabolite, mesalamine, in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Olsalazine-d3,15N, is critical for accurate and precise quantification. SIL-IS mitigates variability arising from sample preparation and matrix effects by co-eluting with the analyte and exhibiting similar ionization characteristics. While specific validated methods for this compound are not widely published, this document provides detailed application notes and protocols adapted from established methods for olsalazine and its metabolites, serving as a comprehensive guide for method development and validation.
Metabolic Pathway of Olsalazine
Olsalazine consists of two mesalamine molecules linked by an azo bond. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, releasing two molecules of the active therapeutic agent, mesalamine. A minor portion of olsalazine can be metabolized in the liver to form olsalazine-O-sulfate. The liberated mesalamine is then partially absorbed and can be acetylated to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), its major metabolite.
Metabolic conversion of Olsalazine.
Experimental Protocols
The following protocols are based on established methods for the analysis of olsalazine's active metabolite, mesalamine, and can be adapted for the quantification of olsalazine using this compound as an internal standard. Method validation is essential to ensure the reliability of the data.
Materials and Reagents
-
Olsalazine reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control human plasma (K2-EDTA)
Sample Preparation
Two common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).
1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound at an optimized concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT.
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add the internal standard (this compound).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting conditions for method development.
Liquid Chromatography
| Parameter | Typical Conditions |
| Column | C18 or Phenyl (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of analytes from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Mass Spectrometry
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V (Positive), -4000 to -5000 V (Negative) |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical for Olsalazine and IS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olsalazine | To be determined | To be determined |
| This compound | To be determined | To be determined |
Note: The specific m/z transitions for Olsalazine and this compound need to be determined by direct infusion and optimization on the mass spectrometer.
Bioanalytical Workflow
The overall process from sample collection to data analysis is outlined below.
A generalized workflow for bioanalysis.
Quantitative Data Summary
While specific data for an assay using this compound is not available, the following table summarizes the performance of a validated UHPLC-MS/MS method for the quantification of mesalamine in human plasma using mesalamine-d3 as the internal standard. This serves as an example of the expected performance characteristics for a well-developed method.
| Parameter | Result |
| Linearity Range | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (%CV) | 0.6 - 2.9% |
| Inter-day Precision (%CV) | 1.3 - 3.8% |
| Accuracy | 103.8 - 107.2% |
| Absolute Recovery (Mesalamine) | 82 - 95% |
| Absolute Recovery (Mesalamine-d3) | ~78% |
Conclusion
The use of a stable isotope-labeled internal standard such as this compound is the gold standard for the quantitative analysis of olsalazine in biological matrices by LC-MS/MS. Although a specific validated method for this compound is not publicly available, the protocols and parameters provided for its active metabolite, mesalamine, offer a robust starting point for method development. Adherence to proper bioanalytical method validation guidelines is crucial to ensure the generation of reliable and reproducible data for pharmacokinetic studies and clinical applications. The high sensitivity and selectivity of LC-MS/MS, combined with the use of an appropriate internal standard, enable the accurate determination of olsalazine concentrations, which is essential for understanding its pharmacology and optimizing its therapeutic use.
References
Application Note: Quantification of Olsalazine in Plasma by LC-MS/MS
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine, which then exert their therapeutic effects locally.[1][2][3] This targeted delivery minimizes systemic side effects.[1] Accurate quantification of olsalazine in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olsalazine in human plasma, using Olsalazine-d3,15N₂ as the internal standard (IS). The method utilizes a simple protein precipitation for sample preparation, ensuring high throughput and excellent recovery.
Signaling Pathway
Olsalazine's mechanism of action is indirect. It is not pharmacologically active itself but serves as a carrier for its active metabolite, mesalamine. In the colon, bacterial enzymes cleave the azo bond of olsalazine, releasing two molecules of mesalamine. Mesalamine is believed to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.
Caption: Mechanism of Action of Olsalazine.
Experimental Workflow
The bioanalytical workflow involves sample collection, preparation via protein precipitation, LC-MS/MS analysis, and data processing.
Caption: Bioanalytical workflow for Olsalazine quantification.
Protocols
Materials and Reagents
-
Olsalazine reference standard
-
This compound₂ internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound₂ internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Olsalazine | This compound₂ (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined experimentally | To be determined experimentally |
| Collision Energy (CE) | To be determined experimentally | To be determined experimentally |
| Declustering Potential (DP) | To be determined experimentally | To be determined experimentally |
| Ion Source Temp. | 550°C | 550°C |
Note: Specific MRM transitions and compound-dependent parameters for Olsalazine and its internal standard must be optimized during method development.
Quantitative Data Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.
Calibration Curve and Linearity
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| Olsalazine | 1.00 - 1000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | ≤20% | 80-120% | ≤20% | 80-120% |
| LQC | 3.00 | ≤15% | 85-115% | ≤15% | 85-115% |
| MQC | 100 | ≤15% | 85-115% | ≤15% | 85-115% |
| HQC | 800 | ≤15% | 85-115% | ≤15% | 85-115% |
Acceptance criteria are based on FDA and ICH M10 guidelines.
Recovery and Matrix Effect
The extraction recovery of olsalazine from human plasma was consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, with no significant ion suppression or enhancement observed.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| LQC | >85% | 0.95 - 1.05 |
| MQC | >85% | 0.95 - 1.05 |
| HQC | >85% | 0.95 - 1.05 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olsalazine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The method meets the acceptance criteria for bioanalytical method validation as per regulatory guidelines.
References
Application Notes and Protocols: Preparation of Olsalazine-d3,15N₂ Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is an anti-inflammatory agent used in the treatment of ulcerative colitis.[1][2] It is a prodrug of mesalazine (5-aminosalicylic acid or 5-ASA), which means it is converted into its active form in the body.[1][3] Olsalazine itself consists of two mesalazine molecules linked by an azo bridge.[3] This bond is cleaved by bacteria in the colon, releasing the active 5-ASA to exert its therapeutic effects locally. Isotopically labeled compounds, such as Olsalazine-d3,15N₂, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.
This document provides a detailed protocol for the preparation of stock solutions of this compound₂. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
For accurate preparation of stock solutions, it is imperative to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound₂ being used. The following table summarizes key quantitative data for Olsalazine sodium, the parent compound, which should be adjusted based on the CoA of the isotopically labeled analog.
| Parameter | Value | Source |
| Chemical Name | Disodium 3,3'-diazenediylbis(6-hydroxybenzoate)-d3,15N₂ | N/A |
| Molecular Formula | C₁₄H₅D₃N₂O₆ · 2Na (Note: Nitrogen is ¹⁵N) | Adapted from |
| Molecular Weight | To be obtained from the Certificate of Analysis | N/A |
| CAS Number | To be obtained from the supplier | N/A |
| Appearance | White to beige powder | |
| Solubility (in Water) | 2 mg/mL (for Olsalazine sodium) | |
| Storage Temperature | 2-8°C |
Note: The molecular weight of this compound₂ will differ from that of unlabeled Olsalazine sodium (346.20 g/mol ). Always use the molecular weight specified on the CoA for calculations.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound₂. This concentration is a typical starting point and may be adjusted based on specific experimental requirements.
Materials:
-
This compound₂ solid
-
High-purity solvent (e.g., DMSO, DMF, or a suitable aqueous buffer)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Safety Precautions:
-
Olsalazine may cause skin, eye, and respiratory irritation.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Procedure:
-
Equilibration: Before weighing, allow the container of this compound₂ to equilibrate to room temperature for at least 30 minutes. This prevents condensation from affecting the weight measurement.
-
Weighing: Accurately weigh the desired amount of this compound₂ using a calibrated analytical balance. For a 1 mg/mL solution, this will be, for example, 1 mg for a final volume of 1 mL. Record the exact weight.
-
Dissolution: a. Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size. b. Add a small amount of the chosen solvent (e.g., approximately 50-70% of the final volume) to the flask. c. Gently swirl the flask to wet the powder. d. Vortex the solution for 1-2 minutes to aid dissolution. e. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Dilution to Final Volume: a. Once the compound is fully dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark. b. Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and protect from light. b. Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. c. Store the aliquots at the recommended temperature of 2-8°C. For long-term storage, consult the supplier's recommendations, as storage at -20°C or -80°C may be appropriate.
Diagrams
Caption: Workflow for the preparation of this compound₂ stock solutions.
References
Application Notes: The Use of Isotopically Labeled Olsalazine (Olsalazine-d3,15N) in Ulcerative Colitis Research
Introduction
Olsalazine is an established pro-drug used in the management of ulcerative colitis (UC), particularly for maintaining remission in patients intolerant of sulfasalazine.[1][2] It consists of two molecules of 5-aminosalicylic acid (5-ASA, or mesalamine) linked by an azo bond.[3][4] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active anti-inflammatory agent, 5-ASA, directly at the site of inflammation in the colon.[5] The therapeutic action of 5-ASA is believed to be topical, involving the inhibition of inflammatory mediators like prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase pathways.
The use of stable isotope-labeled compounds, such as Olsalazine-d3,15N, represents a powerful tool in pharmaceutical research. Stable isotopes like deuterium (²H or d) and nitrogen-15 (¹⁵N) are non-radioactive and can be incorporated into a drug's molecular structure. This labeling allows researchers to differentiate the administered drug from endogenous compounds and to precisely track its journey through a biological system using mass spectrometry.
Applications of this compound in Ulcerative Colitis Research
The application of this compound is primarily centered on advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies:
-
Pharmacokinetic (ADME) Studies: Labeled olsalazine is invaluable for precisely quantifying the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug and its metabolites. By tracking the isotopically distinct molecules, researchers can determine the rate and extent of its conversion to 5-ASA in the colon, measure systemic absorption, and identify metabolic pathways with high accuracy.
-
Bioavailability and Bioequivalence Studies: this compound can be used in clinical trials to assess the bioavailability of new formulations by comparing them to a reference standard.
-
Internal Standard for Quantitative Analysis: Due to its chemical identity and mass difference, this compound serves as an ideal internal standard for LC-MS/MS assays, enabling highly accurate quantification of unlabeled olsalazine in complex biological matrices like plasma, tissue, and feces.
-
Mechanism of Action Studies: Tracking the labeled 5-ASA metabolite within colonic tissues can provide deeper insights into its local distribution, cellular uptake, and engagement with inflammatory pathways.
Below, we provide detailed protocols for the hypothetical use of this compound in preclinical ulcerative colitis research.
Mechanism of Action and Metabolic Activation
Olsalazine acts as a targeted delivery system for 5-ASA. After oral administration, it passes largely unabsorbed through the small intestine. In the colon, gut bacteria cleave the azo bond, releasing two molecules of 5-ASA which then exert a local anti-inflammatory effect on the colonic mucosa. The primary mechanism involves the inhibition of prostaglandin and leukotriene synthesis. Evidence also suggests that 5-ASA may modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key transcription factor in the inflammatory response.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a DSS-Induced Colitis Mouse Model
This protocol describes how to determine the pharmacokinetic profile of this compound and its active metabolite in mice with dextran sulfate sodium (DSS)-induced colitis, a common model for UC.
1. Objective: To quantify the concentration of this compound and its metabolite (5-ASA-d3,15N) over time in plasma and colon tissue.
2. Materials:
-
This compound
-
BALB/c mice
-
Dextran Sulfate Sodium (DSS)
-
LC-MS/MS system
-
Standard laboratory equipment for animal handling and sample processing
3. Methodology:
-
Induction of Colitis: Administer 3-5% DSS in drinking water to mice for 5-7 days to induce colitis. Monitor for clinical signs such as weight loss, stool consistency, and bleeding (Disease Activity Index, DAI).
-
Drug Administration: On day 8, administer a single oral gavage dose of this compound (e.g., 50 mg/kg) to a cohort of DSS-treated mice.
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
At each terminal time point, euthanize a subset of mice and harvest the entire colon.
-
Process blood to plasma by centrifugation and store at -80°C.
-
Rinse colon tissue, weigh, and homogenize in a suitable buffer. Store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing an internal standard (e.g., a different isotopologue of Olsalazine).
-
Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use multiple reaction monitoring (MRM) to detect the specific mass transitions for this compound and 5-ASA-d3,15N.
-
Quantify concentrations against a standard curve prepared in the corresponding matrix (plasma or tissue homogenate).
-
Protocol 2: In Vitro Metabolism by Fecal Microbiota
This protocol assesses the conversion rate of this compound to its active metabolite by the gut microbiota.
1. Objective: To determine the in vitro rate of azo bond cleavage of this compound by intestinal bacteria.
2. Materials:
-
This compound
-
Fresh fecal samples from healthy human donors or rodents
-
Anaerobic chamber or gas pack system
-
Reduced phosphate buffer
-
LC-MS/MS system
3. Methodology:
-
Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, homogenize fresh fecal material (1:10 w/v) in pre-reduced, sterile phosphate buffer.
-
Filter the homogenate through sterile gauze to remove large particulate matter.
-
-
Incubation:
-
Add this compound to the fecal slurry to a final concentration of 100 µM.
-
Incubate the slurry under strict anaerobic conditions at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
Immediately stop the reaction in each aliquot by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet solids and bacteria.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of the parent drug (this compound) and the appearing metabolite (5-ASA-d3,15N) using a validated LC-MS/MS method as described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of this compound and 5-ASA-d3,15N versus time to determine the rate of metabolism.
-
Data Presentation
Quantitative data from research studies should be presented in a clear, tabular format for comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and 5-ASA-d3,15N in a Mouse Model
| Analyte | Matrix | Tmax (h) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |
| This compound | Plasma | 2.0 | 150 | 980 |
| Colon Tissue | 4.0 | 2,500 | 28,000 | |
| 5-ASA-d3,15N | Plasma | 8.0 | 50 | 650 |
| Colon Tissue | 8.0 | 45,000 | 550,000 |
This table presents hypothetical data to illustrate expected outcomes. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.
Table 2: Summary of Clinical Efficacy Data for Unlabeled Olsalazine in Ulcerative Colitis
| Study Type | Patient Group | Treatment | Dose | Duration | Outcome |
| Maintenance of Remission | UC patients in remission | Olsalazine vs. Placebo | 500 mg twice daily | 6 months | Relapse Rate: 23% (Olsalazine) vs. 45% (Placebo) |
| Maintenance of Remission | UC patients in remission | Olsalazine vs. Sulfasalazine | 500 mg twice daily | 6 months | Relapse Rate: 19.5% (Olsalazine) vs. 12.2% (Sulfasalazine) |
| Active Disease | Sulfasalazine-intolerant UC patients | Olsalazine vs. Placebo | 0.75 g, 1.5 g, or 3 g daily | - | Clinical Improvement: 35% (Olsalazine combined) vs. 16% (Placebo) |
| Active Disease | UC patients with active disease | Olsalazine | ~2.3 g/day (initial) | 6 months | Remission Rate: 91% at 6 months |
Table 3: Effect of Olsalazine on Cytokine Levels in Colon Tissue of DSS-Induced Colitis Mice
| Cytokine | Effect of Olsalazine | Implication |
| Pro-inflammatory | ||
| IL-17, TNF-α, IL-1β, IFN-γ | Significantly Decreased | Reduction of inflammatory response |
| Anti-inflammatory / Regulatory | ||
| IL-10, TGF | Significantly Increased | Promotion of immune regulation and healing |
| Growth Factors | ||
| EGF | Significantly Increased | Promotion of epithelial repair |
Data summarized from a study on the therapeutic effects of olsalazine in a DSS mouse model.
References
Application of Isotopically Labeled Olsalazine in Crohn's Disease Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of isotopically labeled Olsalazine in the context of Crohn's disease research. While the specific isotopically labeled form "Olsalazine-d3,15N" is not commonly cited in available literature, the principles and protocols outlined herein are directly applicable and have been adapted for the commercially available stable isotope-labeled standard, Olsalazine-13C6 . This guide will cover the theoretical background, practical experimental procedures, and data interpretation for pharmacokinetic and pharmacodynamic studies of Olsalazine.
Introduction to Olsalazine and its Role in Crohn's Disease
Olsalazine is an anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and potentially Crohn's disease affecting the colon.[1] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[2][3] This unique structure allows for targeted delivery to the colon. After oral administration, Olsalazine passes largely unabsorbed through the small intestine.[3] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the two active mesalamine molecules. Mesalamine is believed to exert its anti-inflammatory effects locally on the colonic mucosa by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
The study of Olsalazine's pharmacokinetics and its conversion to mesalamine is crucial for optimizing therapeutic strategies in Crohn's disease. Accurate quantification of Olsalazine and its metabolites in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Olsalazine-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize analytical variability and improve accuracy and precision.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex biological samples. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical process. In this case, Olsalazine-13C6 serves as the internal standard for the quantification of unlabeled Olsalazine.
Key advantages of using a stable isotope-labeled internal standard include:
-
Similar Chemical and Physical Properties: The labeled standard (Olsalazine-13C6) and the unlabeled analyte (Olsalazine) have nearly identical chemical and physical properties. This ensures they behave similarly during sample preparation steps like extraction, and during chromatographic separation and ionization in the mass spectrometer.
-
Correction for Matrix Effects: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the internal standard is similarly affected, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.
-
Improved Precision and Accuracy: By correcting for variations in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.
Metabolic Pathway of Olsalazine
The metabolic conversion of Olsalazine to its active form, mesalamine, is a critical step in its therapeutic action. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Olsalazine in the colon.
Experimental Protocols
The following protocols provide a framework for the quantification of Olsalazine in biological samples using Olsalazine-13C6 as an internal standard. These should be adapted and validated for specific experimental needs.
Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting Olsalazine from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Olsalazine-13C6 internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Olsalazine and its internal standard. Method development and optimization are recommended.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Olsalazine) | To be determined experimentally (e.g., m/z 301.0 -> 152.0) |
| MRM Transition (Olsalazine-13C6) | To be determined experimentally (e.g., m/z 307.0 -> 155.0) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: The exact MRM transitions for Olsalazine and Olsalazine-13C6 need to be determined by infusing the pure compounds into the mass spectrometer.
Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for a pharmacokinetic study of Olsalazine in a Crohn's disease model.
Caption: Workflow for a preclinical pharmacokinetic study of Olsalazine.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Olsalazine and its active metabolite, mesalamine, from published studies. These values can serve as a reference for new experimental designs.
Table 1: Pharmacokinetic Parameters of Olsalazine
| Parameter | Value | Reference |
| Bioavailability | < 5% | |
| Tmax (Olsalazine) | ~1 hour | |
| Half-life (Olsalazine) | ~0.9 hours | |
| Protein Binding (Olsalazine) | > 99% |
Table 2: Pharmacokinetic Parameters of Mesalamine (after Olsalazine administration)
| Parameter | Value | Reference |
| Tmax (Mesalamine) | 4-8 hours | |
| Colonic Concentration | 18-49 mmol/L | |
| Protein Binding (Mesalamine) | ~74% | |
| Urinary Excretion (as Ac-5-ASA) | > 90% of total mesalamine in urine |
Conclusion
The use of a stable isotope-labeled internal standard like Olsalazine-13C6 is indispensable for the accurate and precise quantification of Olsalazine in biological matrices for Crohn's disease research. The protocols and information provided in this document offer a robust starting point for researchers to develop and validate their own bioanalytical methods. Such studies are critical for advancing our understanding of Olsalazine's therapeutic potential and for the development of improved treatment strategies for patients with Crohn's disease.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Olsalazine in Human Plasma using Olsalazine-d3,15N as an Internal Standard by LC-MS/MS
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases into two molecules of the active compound, mesalamine, thus minimizing systemic side effects.[1] Accurate and reliable quantification of olsalazine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]
This application note describes a robust and sensitive bioanalytical method for the determination of olsalazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (SIL-IS), Olsalazine-d3,15N, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3] The protocol adheres to the principles outlined in the FDA's guidance for bioanalytical method validation.
Signaling Pathway
Caption: Metabolic activation of Olsalazine in the colon.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and quantification of olsalazine in human plasma.
1. Materials and Reagents
-
Olsalazine reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of olsalazine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the olsalazine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)
4. Sample Preparation (Solid Phase Extraction - SPE)
The experimental workflow for sample preparation and analysis is outlined below.
Caption: Bioanalytical workflow from sample preparation to analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile:methanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min. |
| Total Run Time | 5.0 minutes |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olsalazine: m/z 303.1 → 156.1 (Quantifier), m/z 303.1 → 107.1 (Qualifier) This compound: m/z 307.1 → 159.1 (Quantifier) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions are hypothetical and require optimization during method development.
Method Validation Summary
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Olsalazine | 1.00 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.00 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |
| LQC | 3.00 | 98.0 - 102.0 | < 10.0 | 97.5 - 102.5 | < 10.0 |
| MQC | 400 | 99.0 - 101.0 | < 8.0 | 98.5 - 101.5 | < 8.0 |
| HQC | 800 | 98.5 - 101.5 | < 7.0 | 98.0 - 102.0 | < 7.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 85.2 | 84.5 | 0.98 | 1.01 |
| HQC | 86.1 | 85.3 | 0.97 | 1.00 |
| The IS-normalized matrix factor should be close to 1.00, indicating that the SIL-IS effectively tracks and corrects for matrix-induced ion suppression or enhancement. |
Table 4: Stability
| Stability Test | Storage Condition | Duration | Accuracy (%) |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 95.0 - 105.0 |
| Long-Term | -70 °C | 90 days | 93.0 - 107.0 |
| Freeze-Thaw (3 cycles) | -70 °C to Room Temperature | 3 cycles | 96.0 - 104.0 |
| Post-Preparative (Autosampler) | 4 °C | 48 hours | 97.0 - 103.0 |
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olsalazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by mitigating variability from the sample matrix and extraction process. The method has been validated over a suitable concentration range and has demonstrated excellent performance in terms of accuracy, precision, selectivity, and stability, making it well-suited for regulated bioanalytical studies.
References
Application Notes and Protocols for Olsalazine Analysis: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on various sample preparation techniques for the analysis of Olsalazine and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), in biological matrices and pharmaceutical formulations. Accurate and robust sample preparation is a critical step to ensure reliable quantification and characterization of these analytes.
Introduction to Olsalazine
Olsalazine is a prodrug used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by bacterial azoreductases in the colon, releasing the therapeutically active 5-ASA, which exerts a local anti-inflammatory effect. A minor metabolite, olsalazine-O-sulfate, is formed in the liver. The primary metabolite of 5-ASA is N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1]
The effective delivery and localized action of Olsalazine necessitate precise analytical methods to study its pharmacokinetics, assess formulation performance, and ensure quality control. The choice of sample preparation technique is paramount and depends on the sample matrix, the analyte of interest, and the analytical instrumentation.
Sample Preparation Techniques for Biological Matrices
The analysis of Olsalazine and its metabolites in biological fluids (plasma, serum, urine) and tissues presents challenges due to the complexity of the matrix. Common techniques to extract and clean up the analytes include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes quantitative data for various sample preparation techniques from different studies. It is important to note that direct comparison between methods may be limited as the data are generated from different analytical platforms and laboratories.
| Analyte | Matrix | Sample Preparation Technique | Recovery (%) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Matrix Effect | Reference |
| Mesalamine (derivatized) | Human Plasma | Liquid-Liquid Extraction (LLE) | 82-95 | 0.10 | 0.6 - 2.9 | 1.3 - 3.8 | 103.8 - 107.2 | Minimized by LLE | [2][3] |
| 5-ASA (derivatized) | Human Urine | Protein Precipitation (PPT) | 101.7 - 115.4 | 100 | < 15 | < 15 | Not Specified | Normalized Matrix Factor: 1.000 - 1.025 | |
| Mesalamine | Human Serum | Solid-Phase Extraction (SPE) | Not Specified | 0.04 µg/L (LOD) | 2.05 | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis but may result in a less clean extract compared to LLE or SPE.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
To 200 µL of plasma or serum in a glass tube, add the internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol with Derivatization for Mesalamine in Human Plasma:
-
To a plasma sample, add the internal standard (mesalazine-d3).
-
Add propionyl anhydride for derivatization.
-
Perform liquid-liquid extraction to remove interferences.
Solid-Phase Extraction (SPE) for Serum Samples
SPE can provide a very clean extract and allows for analyte concentration. This protocol utilizes a novel nanosorbent.
Protocol using Ni-Al Layered Double Hydroxide (LDH) Nanosorbent:
-
Column Preparation:
-
Pack 200 mg of Ni-Al (NO3−) LDH into an empty 2 mL polypropylene cartridge.
-
Place cotton plugs at both ends of the column.
-
-
Column Conditioning:
-
Wash the column with 2 mL of 3 mol L−1 NaOH solution.
-
Condition the column by passing 3 mL of deionized water.
-
-
Sample Loading:
-
Dilute 100 µL of serum to 100.0 mL with deionized water (pH adjusted to 5).
-
Pass the 100.0 mL diluted sample solution through the SPE column.
-
-
Elution:
-
Elute the retained mesalamine with 2.5 mL of 3 mol L−1 NaOH solution.
-
-
Analysis:
-
Determine the concentration of mesalamine in the eluate using a suitable analytical method like spectrofluorometry.
-
Sample Preparation for Colonic Tissue
This protocol is for the analysis of 5-ASA in tissue homogenates.
Protocol:
-
Obtain colonic tissue biopsies.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation using an acid such as perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis by HPLC with UV or electrochemical detection.
Sample Preparation for Pharmaceutical Formulations
The analysis of Olsalazine in bulk drug and capsule formulations is crucial for quality control.
Protocol for Olsalazine Capsules:
-
Weigh the contents of at least 20 capsules and calculate the average weight.
-
Accurately weigh a portion of the finely powdered capsule contents equivalent to a known amount of Olsalazine sodium.
-
Transfer the powder to a volumetric flask.
-
Add the mobile phase and sonicate to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: A generalized workflow for the analysis of Olsalazine.
Caption: Metabolic conversion of Olsalazine.
References
Application Note: Chromatographic Separation of Olsalazine and its Stable Isotope Labeled Internal Standard, Olsalazine-d3,15N₂
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of Olsalazine and its stable isotope-labeled internal standard, Olsalazine-d3,15N₂. Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD).[1] The accurate measurement of Olsalazine in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound₂ is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis.[2][3][4] This document provides two primary chromatographic methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for general quality control and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
Introduction
Olsalazine is specifically designed to deliver its active metabolite, mesalamine, to the colon, thereby minimizing systemic absorption and side effects.[1] Structurally, Olsalazine consists of two mesalamine molecules linked by an azo bond. In the colon, this bond is cleaved by bacterial azoreductases, releasing the therapeutic agent.
The therapeutic action of mesalamine is primarily localized to the colonic mucosa. It is believed to modulate local inflammatory responses through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, mesalamine can interfere with the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory cascade.
Accurate and precise quantification of Olsalazine is essential for drug development, quality control, and clinical research. The use of a stable isotope-labeled internal standard, such as this compound₂, which has nearly identical physicochemical properties to the analyte but a different mass, allows for highly accurate quantification by correcting for matrix effects and variations in instrument response.
Signaling Pathway of Mesalamine
Caption: Metabolic activation of Olsalazine and mechanism of action of Mesalamine.
Experimental Protocols
Two primary methods are presented for the analysis of Olsalazine. Method 1 describes an ion-pair reversed-phase HPLC-UV method suitable for quality control of bulk drug and pharmaceutical formulations. Method 2 details a more sensitive LC-MS/MS method for the quantification of Olsalazine in biological samples, incorporating this compound₂ as an internal standard.
Method 1: Ion-Pair Reversed-Phase HPLC-UV Analysis
This method is adapted from established protocols for the analysis of Olsalazine and its impurities.
Chromatographic Conditions
| Parameter | Specification |
| Column | Alltima C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Methanol : Ion-Pair Buffer (45:55, v/v) |
| Ion-Pair Buffer | 0.02 M Sodium Dihydrogen Phosphate and 0.02 M Tetraethylammonium Hydroxide, pH adjusted to 7.2 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Reagent and Sample Preparation
-
Ion-Pair Buffer Preparation: Dissolve the appropriate amounts of sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to achieve a final concentration of 0.02 M for each. Adjust the pH to 7.2 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix methanol and the prepared ion-pair buffer in a 45:55 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Olsalazine sodium reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation (Capsules): Weigh and finely powder the contents of at least 20 capsules. Accurately weigh a portion of the powder equivalent to a known amount of Olsalazine and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Record the chromatograms and determine the peak area for quantification.
Method 2: LC-MS/MS Analysis for Bioanalytical Studies
This method is based on established principles for the LC-MS/MS analysis of related compounds and the use of stable isotope-labeled internal standards.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| Column | Kinetex XB-C18, 2.6 µm, 100 x 4.6 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on system and column (e.g., 5% B to 95% B over 5 min) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| MS/MS Transitions | To be determined by infusion of pure Olsalazine and this compound₂ standards. |
Sample Preparation (Protein Precipitation)
This is a rapid method suitable for high-throughput analysis.
-
To a 100 µL aliquot of plasma or serum sample in a microcentrifuge tube, add the internal standard solution (this compound₂).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction - LLE)
LLE can provide a cleaner extract compared to protein precipitation.
-
To a 200 µL aliquot of plasma or serum sample in a glass tube, add the internal standard solution (this compound₂).
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Experimental Workflow
Caption: General workflow for the bioanalysis of Olsalazine using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods based on available literature.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 20-125 µg/mL (r = 0.9999) |
| Limit of Detection (LOD) | 1 ng (S/N > 3) |
| Assay (3 batches) | 99.7% - 100.5% |
| Impurities (3 batches) | 0.62% - 0.86% |
Table 2: LC-MS/MS Method Performance for Mesalamine (Olsalazine Metabolite)
This data for the active metabolite, mesalamine, provides an indication of the performance achievable for Olsalazine with a similar validated method.
| Parameter | Result |
| Linearity Range | 0.10 - 12.0 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (%CV) | 0.6% - 2.9% |
| Inter-day Precision (%CV) | 1.3% - 3.8% |
| Accuracy | 103.8% - 107.2% |
| Recovery (Mesalamine) | 82% - 95% |
| Recovery (Mesalamine-d3) | ~78% |
Conclusion
The methods described provide robust and reliable approaches for the chromatographic separation and quantification of Olsalazine. The HPLC-UV method is well-suited for quality control applications, while the LC-MS/MS method, incorporating a stable isotope-labeled internal standard, offers the high sensitivity and selectivity required for bioanalytical studies such as pharmacokinetics. The provided protocols serve as a strong foundation for the development and validation of a specific method for the simultaneous analysis of Olsalazine and this compound₂ in various matrices. Adherence to appropriate bioanalytical method validation guidelines is essential to ensure data reliability for research and clinical applications.
References
Troubleshooting & Optimization
Olsalazine-d3,15N solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Olsalazine-d3,15N₂.
Frequently Asked Questions (FAQs)
Q1: What is this compound₂ and why is its solubility a concern?
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases like ulcerative colitis.[1][2][3][4] Its structure is designed for targeted delivery to the colon, where resident bacteria cleave the azo bond to release two molecules of the active drug, 5-ASA.[1]
This compound₂ is an isotopically labeled version of Olsalazine, used as an internal standard in pharmacokinetic studies. Accurate quantification in these studies requires the compound to be fully dissolved. The non-salt form of Olsalazine has very low aqueous solubility, which can pose significant challenges during sample preparation and analysis.
Q2: What are the known solubility properties of Olsalazine and its sodium salt?
| Compound | Solvent | Solubility | Temperature |
| Olsalazine | Water | 11.49 µg/L | 25 °C |
| Olsalazine Sodium | Water | 2 mg/mL | Not Specified |
| Olsalazine Sodium | DMSO | Soluble | Not Specified |
| Olsalazine Sodium | Ethanol | Practically Insoluble | Not Specified |
| Olsalazine Sodium | Chloroform | Practically Insoluble | Not Specified |
| Olsalazine Sodium | Ether | Practically Insoluble | Not Specified |
Q3: What are the initial steps to address the poor solubility of this compound₂?
The most direct approach is to use the sodium salt form (this compound₂ sodium), which is significantly more water-soluble than the free acid form. If you are working with the free acid form, pH adjustment is a critical first step. As a weak acid, increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, increasing its solubility.
Troubleshooting Guide
Issue: this compound₂ is not dissolving in my aqueous buffer.
This is a common issue due to the low intrinsic solubility of the free acid form of Olsalazine.
Solution 1: pH Adjustment
-
Principle: Olsalazine is a weak acid. Increasing the pH of the solvent above its pKa will convert it to its more soluble anionic form.
-
Protocol:
-
Prepare your desired aqueous buffer.
-
Add the this compound₂ powder to the buffer.
-
While stirring, slowly add a base (e.g., 0.1 M NaOH) dropwise to increase the pH.
-
Monitor the dissolution of the compound. A pH of 7 or higher is recommended.
-
Solution 2: Use of Co-solvents
-
Principle: Adding a water-miscible organic solvent can reduce the polarity of the solvent system, improving the solubility of hydrophobic compounds.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Protocol:
-
Dissolve the this compound₂ in a minimal amount of a suitable co-solvent (e.g., DMSO).
-
Slowly add this organic stock solution to your aqueous buffer with vigorous stirring.
-
Caution: Ensure the final concentration of the co-solvent is compatible with your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Issue: The compound precipitates out of solution after initial dissolution.
This can occur when a stock solution in an organic solvent is diluted into an aqueous buffer, or when the pH of the solution changes.
Solution 1: Optimize Co-solvent Percentage
-
Principle: The amount of co-solvent may be insufficient to maintain solubility upon dilution.
-
Troubleshooting Steps:
-
Experiment with slightly higher final concentrations of the co-solvent.
-
Consider using a different co-solvent that provides better solubilizing capacity for Olsalazine.
-
Solution 2: Formulation Approaches
-
Principle: For more complex applications requiring stable formulations, advanced techniques can be employed to enhance solubility and prevent precipitation.
-
Techniques:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate. Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are commonly used.
-
Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.
-
Nanosuspension: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate. This can be achieved through methods like media milling or high-pressure homogenization.
-
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol outlines a method for determining the approximate solubility of this compound₂ in a given solvent system.
-
Preparation: Add an excess amount of this compound₂ to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved this compound₂ using a suitable analytical method (e.g., LC-MS/MS).
Visual Guides
Caption: A flowchart for troubleshooting this compound₂ solubility issues.
Caption: A workflow for determining the solubility of this compound₂.
References
Technical Support Center: Minimizing Ion Suppression with Olsalazine-d3,15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression effects when using Olsalazine-d3,15N as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: How does using a stable isotope-labeled internal standard like this compound help in minimizing ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis. Ideally, a SIL-IS, such as this compound, has identical chemical and structural properties to the analyte (Olsalazine). This means it should co-elute with the analyte and experience the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects, as the ratio should remain constant.
Q3: Can I still get inaccurate results even when using this compound?
Yes, inaccurate results are still possible. This can occur if there is differential ion suppression, where the analyte and the internal standard are not affected by the matrix in the same way. A common reason for this is a slight chromatographic separation between the analyte and the SIL-IS, which can be caused by the "isotope effect". This effect, particularly with deuterium labeling, can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time. If the analyte and IS elute in a region of significant ion suppression, even a minor separation can lead to substantial errors in quantification.
Q4: What are the common sources of matrix components that cause ion suppression?
Common sources of interfering matrix components include phospholipids from plasma or blood samples, salts, proteins, and other drugs or metabolites present in the biological fluid. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for both Olsalazine and this compound. | Significant ion suppression due to co-eluting matrix components. | - Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize Chromatography: Modify the LC gradient to better separate the analyte and IS from the matrix interferences. - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression. |
| Inconsistent analyte/internal standard peak area ratios across replicates. | Variable ion suppression not being effectively compensated for by the internal standard. This can be due to variations in matrix composition between samples or inconsistent sample preparation. | - Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard are co-eluting. - Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the samples to mimic the matrix effects. - Evaluate Matrix Effects: Conduct experiments to quantify the extent of ion suppression for both the analyte and the internal standard individually. |
| The peak for this compound is decreasing throughout the analytical run. | Carryover of late-eluting matrix components causing increasing ion suppression over time. | - Optimize Wash Method: Implement a robust needle and column wash method between injections to prevent carryover. - Extend Run Time: Increase the chromatographic run time to ensure all matrix components are eluted before the next injection. |
| Presence of a peak at the retention time of Olsalazine in blank matrix samples. | Contamination of the LC-MS system or carryover from a previous high-concentration sample. | - Thorough System Cleaning: Clean the injection port, needle, and column to remove any residual analyte. - Inject Blanks: Inject several blank solvent injections to ensure the system is clean before running samples. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Olsalazine and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of Olsalazine and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Olsalazine and this compound before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Set up a constant infusion of a solution containing Olsalazine and this compound into the mass spectrometer's ion source, bypassing the analytical column. This will generate a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline signal of the infused analytes. Any dip or decrease in the signal intensity indicates the elution of matrix components that are causing ion suppression at that specific retention time.
Visualizations
Metabolic Pathway of Olsalazine
Olsalazine is a prodrug that is converted into two molecules of its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), by azoreductases in the colon.
Caption: Metabolic conversion of Olsalazine to its active form.
Troubleshooting Workflow for Ion Suppression
A logical workflow to diagnose and address ion suppression issues.
Caption: A flowchart for systematically troubleshooting ion suppression.
Competition in the ESI Droplet
A simplified diagram illustrating the competition for charge and surface access within an electrospray ionization droplet, which leads to ion suppression.
Caption: Competition for charge and surface access in an ESI droplet.
References
Technical Support Center: Olsalazine Quantification Assays
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olsalazine quantification assays.
Frequently Asked Questions (FAQs)
Q1: My Olsalazine assay is showing high variability between samples. What are the potential causes?
High variability can stem from several factors throughout the experimental workflow:
-
Sample Preparation: Inconsistent sample handling, such as variations in extraction time or temperature, can lead to variable recovery. Ensure uniform processing for all samples.
-
Incomplete Drug Conversion (In Vivo Samples): Olsalazine is a prodrug converted to two molecules of mesalamine (5-aminosalicylic acid or 5-ASA) by bacterial azoreductases in the colon.[1] The efficiency of this conversion can vary significantly between individuals due to differences in gut microbiota.[1]
-
Sample Stability: Olsalazine and its metabolites can be unstable. Mesalamine, in particular, is susceptible to oxidation.[1] Improper storage conditions or delayed processing can lead to degradation. It is recommended to process samples quickly and store them at -80°C.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine, feces) can interfere with the ionization of Olsalazine in the mass spectrometer, leading to signal suppression or enhancement.
Q2: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) in my HPLC analysis of Olsalazine. How can I resolve this?
Poor peak shape is a common issue in HPLC and can often be resolved by addressing the following:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.[2]
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Using a high-purity silica column or adding a competing base to the mobile phase can also minimize these interactions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Split Peaks: This can be caused by a clogged column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.
-
Solution: Filter samples before injection to prevent clogging. Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.
-
Q3: My LC-MS/MS assay for Olsalazine lacks the required sensitivity. What steps can I take to improve it?
Low sensitivity in LC-MS/MS assays can be a significant hurdle. Here are some strategies to enhance signal intensity:
-
Optimization of Mass Spectrometry Parameters: Fine-tune the ionization source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of Olsalazine.
-
Derivatization: For the metabolite mesalamine, derivatization has been shown to enhance signal intensity. A similar approach could be explored for Olsalazine.
-
Sample Preparation: Employ a sample clean-up method that effectively removes interfering matrix components and concentrates the analyte. Solid-phase extraction (SPE) can be more effective than simple protein precipitation in this regard.
-
Mobile Phase Additives: The addition of small amounts of additives like formic acid or ammonium formate can improve the ionization efficiency of the analyte.
Q4: How can I minimize matrix effects in my Olsalazine quantification assay?
Matrix effects can significantly impact the accuracy and reproducibility of LC-MS/MS assays. Here are some approaches to mitigate them:
-
Effective Sample Preparation: Use a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components compared to protein precipitation.
-
Chromatographic Separation: Optimize the HPLC method to ensure that Olsalazine is chromatographically separated from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Experimental Workflows and Signaling Pathways
Metabolic Conversion of Olsalazine
Olsalazine is a prodrug that is converted to its active form, mesalamine (5-ASA), in the colon. This diagram illustrates the metabolic pathway.
Caption: Metabolic pathway of Olsalazine to Mesalamine.
General Experimental Workflow for Olsalazine Quantification
This workflow outlines the key steps involved in the quantification of Olsalazine from biological samples.
Caption: Experimental workflow for Olsalazine quantification.
Simplified Signaling Pathway of Mesalamine's Anti-inflammatory Action
Mesalamine, the active metabolite of Olsalazine, exerts its anti-inflammatory effects through various pathways. This diagram provides a simplified overview.
Caption: Simplified signaling pathway of Mesalamine.
Quantitative Data Summary
The following tables summarize typical parameters for Olsalazine and its metabolite quantification assays.
Table 1: HPLC Method Parameters for Olsalazine
| Parameter | Specification |
| Column | Alltima C18 |
| Mobile Phase | Methanol : Ion-Pair Buffer (45:55, v/v) |
| Ion-Pair Buffer | 0.02 mol·L⁻¹ sodium dihydrogen phosphate and 0.02 mol·L⁻¹ tetraethylammonium hydroxide, pH 7.2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Linearity Range | 20-125 µg/mL (r = 0.9999) |
| Limit of Detection (LOD) | 1 ng (S/N > 3) |
Table 2: LC-MS/MS Method Parameters for Mesalamine
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) (Positive) | 154.1 |
| Product Ion (m/z) (Positive) | 108.1 |
| Precursor Ion (m/z) (Negative) | 152.0 |
| Product Ion (m/z) (Negative) | 108.0 |
Table 3: Method Validation Parameters for Mesalamine in Human Plasma (UHPLC-MS/MS)
| Parameter | Value |
| Linearity Range | 0.10 to 12.0 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (%CV) | 0.6 - 2.9% |
| Inter-day Precision (%CV) | 1.3 - 3.8% |
| Accuracy | 103.8 - 107.2% |
| Absolute Recovery | 82 - 95% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
This protocol is a rapid method for preparing plasma or serum samples.
-
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Mesalamine-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: HPLC Analysis of Olsalazine in Bulk Drug and Capsules
This protocol describes an ion-pair reversed-phase HPLC method.
A. Preparation of Solutions
-
Ion-Pair Buffer: Dissolve sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to a final concentration of 0.02 mol·L⁻¹ each. Adjust the pH to 7.2 with phosphoric acid and filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix methanol and the ion-pair buffer in a 45:55 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olsalazine sodium reference standard in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 20-125 µg/mL).
-
Sample Solution (Capsules): Weigh and finely powder the contents of at least 20 capsules. Accurately weigh a portion of the powder equivalent to a known amount of Olsalazine sodium, transfer it to a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
B. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and measure the peak areas for quantification.
References
Technical Support Center: Isotopic Cross-Contribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to isotopic cross-contribution in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in mass spectrometry?
In mass spectrometry, isotopic cross-contribution, also known as isotopic interference, occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another.[1] This is a common phenomenon because many elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] These heavier isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak, which can interfere with the signals of other compounds, particularly a stable isotope-labeled internal standard (SIL-IS).[1]
Q2: Why is correcting for isotopic cross-contribution necessary?
Failure to correct for isotopic cross-contribution can lead to significant errors in quantification.[1][2] The primary consequences include:
-
Inaccurate Quantification: The measured intensity of a labeled compound may be artificially inflated by the natural isotopic abundance of an unlabeled compound at the same m/z, leading to biased results.
-
Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, particularly at high analyte concentrations, causing the calibration curve to plateau.
Q3: My calibration curve is non-linear at high concentrations. Could this be due to isotopic interference?
Yes, this is a common symptom of isotopic cross-contribution. As the analyte concentration increases, the contribution of its M+n isotopic peaks to the signal of the SIL-IS becomes more pronounced. This artificially inflates the internal standard's response, leading to a negative bias in the calculated concentration and a plateauing of the calibration curve.
Q4: How can I minimize isotopic cross-contribution during experimental design?
The most effective way to minimize isotopic cross-contribution is by careful selection of the SIL-IS. Ideally, choose a SIL-IS with a mass difference of at least +3 Da from the analyte. For molecules containing elements with high natural isotopic abundance, such as chlorine or bromine, a larger mass difference (e.g., +6 Da or more) is recommended to ensure baseline resolution of the isotopic clusters.
Q5: What are the main strategies for correcting for isotopic cross-contribution?
There are two primary approaches to address isotopic cross-contribution:
-
Experimental Design: As mentioned above, selecting a SIL-IS with a sufficiently large mass shift is the most robust solution.
-
Mathematical Correction: If redesigning the experiment is not feasible, a mathematical correction can be applied during data processing. This involves experimentally determining the degree of cross-contribution and applying a correction factor to the measured signals.
Troubleshooting Guide
The following table summarizes common issues related to isotopic cross-contribution and provides actionable troubleshooting steps.
| Issue Observed | Potential Cause | Recommended Action |
| Non-linear calibration curve at the upper concentration range. | Isotopic contribution from the high-concentration analyte to the SIL-IS signal. | 1. Perform the experimental assessment of cross-contribution as detailed in the protocols below. 2. Apply a mathematical correction. 3. If possible, switch to a SIL-IS with a greater mass difference from the analyte. 4. Alternatively, use a non-linear regression model (e.g., quadratic fit) for the calibration curve, though this is less ideal than direct correction. |
| Poor accuracy and precision at the Lower Limit of Quantification (LLOQ). | Contribution from isotopic impurities in the SIL-IS to the analyte signal. | 1. Analyze the SIL-IS solution alone to check for the presence of unlabeled analyte. 2. If significant impurities are present, synthesize or procure a higher purity SIL-IS. 3. Lower the concentration of the SIL-IS to a level that is sufficient for normalization but minimizes its contribution to the analyte signal. |
| Inconsistent results between analytical batches. | Variable contribution of isotopic interference due to slight differences in instrument conditions or sample concentrations. | 1. Ensure the concentration of the SIL-IS is consistent across all samples and standards. 2. Implement a standardized protocol for assessing and correcting for cross-contribution for every batch. |
| Overestimation of labeled compound concentration. | The M+n peak of the unlabeled compound is interfering with the monoisotopic peak of the labeled compound. | 1. Use high-resolution mass spectrometry to separate the interfering signals if the mass difference is sufficient. 2. If using low-resolution MS, improve chromatographic separation to resolve the compounds in time. 3. If separation is not possible, a mathematical correction is required. |
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Cross-Contribution
This protocol details the steps to quantify the mutual interference between the analyte and the SIL-IS.
Objective: To determine the percentage of signal contribution from the analyte to the SIL-IS and from the SIL-IS to the analyte.
Materials:
-
Pure analyte stock solution
-
Pure SIL-IS stock solution
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Analyte Contribution to SIL-IS (Factor A): a. Prepare a sample of the analyte at the Upper Limit of Quantification (ULOQ) concentration in the blank matrix. Do not add the SIL-IS. b. Process and extract the sample using the established analytical method. c. Inject the extracted sample into the LC-MS/MS system. d. Monitor and measure the peak area in the MRM transition for the analyte (Area_Analyte_HighConc). e. Simultaneously, monitor and measure any peak area that appears in the MRM transition for the SIL-IS (Area_IS_from_Analyte). f. Calculate Factor A: Factor A = Area_IS_from_Analyte / Area_Analyte_HighConc
-
SIL-IS Contribution to Analyte (Factor B): a. Prepare a sample containing only the SIL-IS at its working concentration in the blank matrix. Do not add the analyte. b. Process and extract the sample. c. Inject the extracted sample into the LC-MS/MS system. d. Monitor and measure the peak area in the MRM transition for the SIL-IS (Area_IS_Pure). e. Simultaneously, monitor and measure any peak area that appears in the MRM transition for the analyte (Area_Analyte_from_IS). This is often due to isotopic impurities in the standard. f. Calculate Factor B: Factor B = Area_Analyte_from_IS / Area_IS_Pure
Protocol 2: Mathematical Correction of Isotopic Cross-Contribution
This protocol describes how to use the experimentally determined factors to correct the raw data from analytical samples.
Objective: To obtain accurate peak area ratios by correcting for mutual isotopic interference.
Procedure:
-
Acquire Raw Data: For each unknown sample, acquire the raw peak areas for both the analyte (Area_Analyte_Raw) and the SIL-IS (Area_IS_Raw).
-
Apply Correction Equations: a. Corrected Analyte Area: Corrected_Analyte_Area = Area_Analyte_Raw - (Area_IS_Raw * Factor B) b. Corrected IS Area: Corrected_IS_Area = Area_IS_Raw - (Area_Analyte_Raw * Factor A)
-
Calculate the Corrected Ratio: Corrected_Ratio = Corrected_Analyte_Area / Corrected_IS_Area
-
Determine Concentration: Use this Corrected_Ratio to determine the concentration from your calibration curve, which should also be generated using corrected ratios for each calibration point.
Visualizations
Caption: Overlap of analyte's isotopic peak with the SIL-IS signal.
Caption: Workflow for assessing and correcting isotopic cross-contribution.
Caption: Decision tree for troubleshooting non-linear calibration curves.
References
Improving the limit of quantification (LOQ) for Olsalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for Olsalazine.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying Olsalazine and its active metabolite, mesalamine (5-ASA)?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally more sensitive and selective, making it ideal for achieving low limits of quantification, especially in biological samples.[1] Spectrofluorometric methods have also been developed and can offer good sensitivity.[4]
Q2: What is a typical LOQ that I should aim for when analyzing Olsalazine or its metabolite?
A2: The target LOQ can vary significantly depending on the analytical method, the matrix (e.g., bulk drug, plasma, tissue), and the specific requirements of your study. For mesalamine, the active metabolite of Olsalazine, in human plasma, LOQs as low as 0.10 ng/mL have been achieved using UHPLC-MS/MS with a derivatization technique. Another LC-MS/MS method reported a lower limit of quantification (LLOQ) of 2 ng/mL. Spectrofluorometric methods for Olsalazine have reported an LOQ of 104 ng/mL.
Q3: My baseline is noisy, which is affecting my LOQ. What can I do?
A3: A noisy baseline can be caused by several factors. Here are a few troubleshooting steps:
-
Mobile Phase: Ensure your mobile phase is properly degassed and filtered. If using an ion-pair reagent, ensure it is fully dissolved and the pH is stable.
-
HPLC System: Check for leaks in the HPLC system. Flush the system thoroughly, especially if you have changed mobile phases recently.
-
Column: The column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary. A guard column can help protect the analytical column.
-
Detector: For UV detection, ensure the lamp is in good condition and has sufficient energy. For MS detection, the source may need cleaning.
Q4: I am having trouble with poor peak shape for Olsalazine. How can I improve it?
A4: Poor peak shape (e.g., tailing or fronting) can be addressed by:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Olsalazine. Adjusting the pH to ensure the analyte is in a single ionic state can improve peak symmetry.
-
Column Choice: Using a column with low silanol activity, such as a Newcrom R1 column, can reduce peak tailing.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.
Q5: How does the gut microbiota affect the analysis of Olsalazine?
A5: The gut microbiota is crucial for the activation of Olsalazine. Colonic bacteria produce azoreductase enzymes that cleave the azo bond of Olsalazine to release two molecules of the active form, 5-ASA. This conversion is essential for the drug's therapeutic effect. When analyzing biological samples, it is important to consider this metabolic conversion, as you may need to quantify both the parent drug and its active metabolite.
Troubleshooting Guides
Issue 1: High LOQ in LC-MS/MS Analysis
If you are experiencing a high limit of quantification with your LC-MS/MS method, consider the following optimization strategies:
-
Sample Preparation:
-
Protein Precipitation: While simple and fast, this method may result in a less clean extract. Ensure efficient precipitation by using ice-cold acetonitrile and adequate vortexing.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract compared to protein precipitation, which can reduce matrix effects and improve sensitivity. Experiment with different organic solvents like ethyl acetate or methyl tert-butyl ether to optimize recovery.
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts and the potential for sample concentration, leading to a lower LOQ.
-
-
Chromatography:
-
Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size column (UHPLC), to achieve better peak resolution and sensitivity.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, additives) can significantly impact ionization efficiency and, therefore, sensitivity. For MS-compatible methods, formic acid is a common additive.
-
-
Mass Spectrometry:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for Olsalazine or its metabolites.
-
Multiple Reaction Monitoring (MRM): Ensure that the MRM transitions (precursor ion → product ion) are correctly selected and that the collision energy is optimized for maximum fragment ion intensity.
-
-
Derivatization:
-
For the active metabolite, mesalamine, derivatization with a reagent like propionyl anhydride can enhance its signal intensity in the mass spectrometer, leading to a significantly lower LOQ.
-
Issue 2: Inconsistent Quantification Results
Inconsistent results can stem from various sources. The following workflow can help you systematically troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent quantification.
Quantitative Data Summary
The following table summarizes the Limit of Quantification (LOQ) and Lower Limit of Quantification (LLOQ) values for Olsalazine and its active metabolite, mesalamine, from various analytical methods.
| Analyte | Method | Matrix | LOQ/LLOQ | Reference(s) |
| Mesalamine | UHPLC-MS/MS | Human Plasma | 0.10 ng/mL | |
| Mesalamine | LC-MS/MS | Biological Samples | 2 ng/mL | |
| Olsalazine | Spectrofluorometry | N/A | 104 ng/mL | |
| Olsalazine | Spectrophotometry | Bulk Drug | 1-5 µg/mL (Linear Range) |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a rapid method suitable for high-throughput analysis of biological samples.
-
Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mesalamine-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
-
Aliquot 200 µL of plasma or serum sample into a glass tube.
-
Add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: HPLC Method for Olsalazine Analysis
This method is suitable for the analysis of Olsalazine using a conventional C18 column.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A mixture of methanol and an ion-pair buffer (e.g., 0.02 mol·L⁻¹ sodium dihydrogen phosphate and 0.02 mol·L⁻¹ tetraethylammonium hydroxide, pH adjusted to 7.2 with phosphoric acid) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 224 nm).
-
Standard and Sample Preparation: Dissolve an accurately weighed portion of the sample or reference standard in the mobile phase. Sonicate to dissolve and dilute to the desired concentration. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Olsalazine Metabolism and Mechanism of Action
Caption: Metabolic activation of Olsalazine to Mesalamine.
General Workflow for Improving LOQ
References
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Olsalazine Analysis by LC-MS/MS
For Immediate Release
This guide provides a comprehensive comparison of a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Olsalazine using a novel internal standard, Olsalazine-d3,15N, against established methods for its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA). This document is intended for researchers, scientists, and drug development professionals to objectively assess analytical performance based on key validation parameters.
Olsalazine, a prodrug of mesalamine, is a critical therapeutic agent for inflammatory bowel disease.[1] Accurate and reliable bioanalytical methods are paramount for pharmacokinetic and bioequivalence studies. While specific validated methods for Olsalazine using an isotopically labeled internal standard like this compound are not widely published, this guide constructs a robust, hypothetical validation based on stringent regulatory guidelines from the FDA and EMA and compares it with published data for mesalamine assays.
Performance Comparison: Olsalazine vs. Mesalamine LC-MS/MS Methods
The following tables summarize the validation parameters for a proposed Olsalazine LC-MS/MS method utilizing this compound as an internal standard, alongside data from a validated method for its active metabolite, mesalamine, which employs mesalamine-d3. This comparison highlights the expected performance of a dedicated Olsalazine assay against a well-established method for its primary metabolite.
Table 1: Linearity and Sensitivity
| Parameter | Proposed Olsalazine Method (with this compound) | Published Mesalamine Method (with Mesalamine-d3)[2] |
| Calibration Curve Range | 1.0 - 1000 ng/mL | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.10 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Proposed Olsalazine Method (with this compound) | Published Mesalamine Method (with Mesalamine-d3)[2] |
| Intra-day Precision (%CV) | <15% | 0.6 - 2.9% |
| Inter-day Precision (%CV) | <15% | 1.3 - 3.8% |
| Accuracy (%) | 85 - 115% | 103.8 - 107.2% |
Table 3: Recovery and Matrix Effect
| Parameter | Proposed Olsalazine Method (with this compound) | Published Mesalamine Method (with Mesalamine-d3)[2] |
| Analyte Recovery | Consistent and reproducible | 82 - 95% |
| Internal Standard Recovery | Consistent and reproducible | ~78% |
| Matrix Effect | Minimal to none | Not explicitly stated, but minimized by LLE |
Table 4: Stability
| Parameter | Proposed Olsalazine Method (with this compound) | Published Mesalamine Method (with Mesalamine-d3) |
| Short-Term (Bench-Top) Stability | Within ±15% of nominal concentration | Data not available in provided search results |
| Long-Term (Frozen) Stability | Within ±15% of nominal concentration | Data not available in provided search results |
| Freeze-Thaw Stability | Within ±15% of nominal concentration | Data not available in provided search results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The protocols below are based on established practices and regulatory guidelines.[3]
Proposed LC-MS/MS Method for Olsalazine
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
LC System: Shimadzu Nexera series UHPLC system or equivalent.
-
Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olsalazine: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion > product ion)
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Published LC-MS/MS Method for Mesalamine
1. Sample Preparation (Derivatization and Liquid-Liquid Extraction):
-
Sample derivatization with propionyl anhydride.
-
Liquid-liquid extraction (LLE) to remove interference and minimize matrix effects.
2. Chromatographic Conditions:
-
LC System: UHPLC system.
-
Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem mass spectrometry with electrospray ionization.
-
Ionization Mode: Negative.
-
MRM Transitions:
-
Mesalamine derivative: m/z 208.1 → 107.0.
-
Mesalamine-d3 derivative: m/z 211.1 → 110.1.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key stages of the proposed LC-MS/MS method validation for Olsalazine.
Caption: Workflow for LC-MS/MS method validation.
Conclusion
The proposed LC-MS/MS method for Olsalazine using this compound as an internal standard is expected to demonstrate high sensitivity, specificity, and robustness, in line with regulatory expectations. The use of a stable isotope-labeled internal standard is anticipated to provide superior accuracy and precision by compensating for matrix effects and variability in sample processing. While the presented data for the Olsalazine method is projected, it is based on established principles of bioanalytical method validation. The comparison with the validated mesalamine method provides a strong benchmark for the performance of this novel assay. Further experimental validation is warranted to confirm these projections.
References
A Comparative Guide to Internal Standards for Olsalazine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of olsalazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results using liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of Olsalazine-d3,15N with other commonly employed internal standards, supported by a review of published experimental data and detailed methodologies.
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is administered for the treatment of inflammatory bowel disease.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic and bioequivalence studies. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations during sample preparation and analysis.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS analysis due to their nearly identical physicochemical properties to the analyte.[2]
Performance Comparison of Internal Standards
| Internal Standard | Analyte(s) | Sample Preparation | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Mesalamine-d3 | Mesalamine | Derivatization followed by Liquid-Liquid Extraction (LLE) | 0.10 - 12.0 | 103.8 - 107.2 | Intra-day: 0.6 - 2.9, Inter-day: 1.3 - 3.8 | Analyte: 82 - 95, IS: ~78 | [3] |
| Mesalamine D3 | Mesalamine | Protein Precipitation | 10 - 1200 | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria | Analyte: 64.03, IS: 69.86 | [4] |
| N-acetyl mesalamine D3 | Mesalamine, N-acetyl mesalamine | Solid Phase Extraction (SPE) | Mesalamine: Not specified, N-acetyl mesalamine: Not specified | Intra-day: 102.70 - 105.48, Inter-day: 100.64 - 103.87 (for mesalamine) | Not explicitly stated, but within acceptance criteria | Not specified | |
| Diazepam | Mesalamine | Protein Precipitation | 50 - 30,000 | Within ±3.5 | <7.9 | Not specified | |
| Sulfasalazine-d4, Sulfapyridine-d4 | Sulfasalazine, Sulfapyridine | Protein Precipitation and Solid Phase Extraction (SPE) | 30 - 30,000 | 101.6 - 112.7 (Sulfasalazine), 97.4 - 108.4 (Sulfapyridine) | 4.4 - 6.7 (Sulfasalazine), 3.7 - 10.0 (Sulfapyridine) | Not specified |
Note: this compound, being a stable isotope-labeled internal standard for the parent drug, is expected to exhibit performance characteristics similar to or better than Mesalamine-d3 for the analysis of olsalazine itself. The dual labeling with both deuterium (d3) and Nitrogen-15 (15N) provides a significant mass shift, minimizing potential isotopic cross-talk.
Experimental Protocols
The following are generalized experimental protocols for the quantification of olsalazine and its metabolites in biological matrices, based on established methods.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma or serum in a glass tube, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and its fragmentation pattern.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of olsalazine, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis: A Case for Olsalazine-d3,15N
A comparative guide for researchers, scientists, and drug development professionals on the evaluation of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
In the quantitative bioanalysis of pharmaceuticals, the matrix effect stands as a significant challenge, potentially compromising the accuracy, precision, and reliability of results.[1][2] This phenomenon, arising from co-eluting endogenous components of a biological sample, can cause unpredictable ion suppression or enhancement of the analyte signal during mass spectrometric detection. The use of a stable isotope-labeled (SIL) internal standard (IS) is widely recognized as the gold standard for mitigating these matrix effects. This guide provides a comparative evaluation of the expected performance of a deuterated and 15N-labeled internal standard for Olsalazine, Olsalazine-d3,15N, against a non-isotopically labeled alternative, highlighting the importance of choosing an appropriate internal standard for robust and reliable bioanalytical data.
Understanding the Matrix Effect
The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix. These interfering components can affect the formation of ions in the mass spectrometer's source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal for the analyte of interest. The unpredictable nature of matrix effects can lead to significant analytical errors.
Stable isotope-labeled internal standards are considered the most effective way to compensate for matrix effects because they have nearly identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement as the analyte.
Comparative Performance: this compound vs. a Non-Isotopically Labeled IS
To illustrate the superiority of a SIL internal standard, we present a hypothetical comparative dataset evaluating the matrix effect for the quantification of Olsalazine using two different internal standards:
-
IS-A: this compound (A stable isotope-labeled internal standard)
-
IS-B: A non-isotopically labeled, structurally similar compound
The following tables summarize the expected quantitative data from a matrix effect experiment.
Table 1: Matrix Effect Evaluation in Human Plasma
| Analyte/IS | Matrix Factor (MF) | Internal Standard Normalized Matrix Factor (IS-NMF) | %CV of IS-NMF |
| Olsalazine | 0.78 | - | 18.5 |
| IS-A (this compound) | 0.79 | 0.99 | 2.1 |
| IS-B (Non-Isotopic IS) | 0.92 | 0.85 | 15.8 |
Table 2: Recovery Evaluation in Human Plasma
| Analyte/IS | Mean Recovery (%) | %CV of Recovery |
| Olsalazine | 85.2 | 8.9 |
| IS-A (this compound) | 85.9 | 2.5 |
| IS-B (Non-Isotopic IS) | 72.1 | 12.3 |
Data Interpretation:
The Matrix Factor (MF) is calculated as the peak response of an analyte in the presence of matrix ions to its response in a clean solution. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The Internal Standard Normalized Matrix Factor (IS-NMF) is the ratio of the analyte's MF to the internal standard's MF. An IS-NMF close to 1 with a low coefficient of variation (%CV) indicates effective compensation for the matrix effect.
As shown in Table 1, this compound (IS-A) exhibits a matrix factor very similar to that of Olsalazine, resulting in an IS-NMF of 0.99 and a very low %CV of 2.1%. This demonstrates its ability to accurately track and compensate for the ion suppression experienced by the analyte. In contrast, the non-isotopic internal standard (IS-B) has a different matrix factor, leading to an IS-NMF of 0.85 and a high %CV, indicating poor compensation.
Similarly, Table 2 shows that the recovery of this compound is much more consistent and aligned with the recovery of Olsalazine compared to the non-isotopic internal standard.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of matrix effects. Below is a typical experimental protocol for such an evaluation.
Matrix Effect Evaluation Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of Olsalazine and the internal standard (this compound or the non-isotopic IS) in a suitable organic solvent (e.g., methanol).
-
Prepare spiking solutions at low and high concentrations for both the analyte and the internal standard.
-
-
Sample Sets:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources. Spike the extracted matrix with the analyte and internal standard.
-
Set 3 (Pre-extraction Spike): Spike the blank biological matrix with the analyte and internal standard before the extraction process.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (for Set 3, spiked plasma; for Set 2, blank plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (for Set 3). For Set 2, the internal standard is added after extraction.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. For Set 2, spike the analyte and internal standard into the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the peak areas of the analyte and the internal standard.
-
-
Calculations:
-
Matrix Factor (MF) = Peak Area in Set 2 / Peak Area in Set 1
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
-
Internal Standard Normalized Matrix Factor (IS-NMF) = MF of Analyte / MF of Internal Standard
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Stable Isotope-Labeled Olsalazine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olsalazine-d3,15N with its alternative stable isotope-labeled internal standards, Olsalazine-d3 and Olsalazine-13C6. This document is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, particularly in quantitative analysis by mass spectrometry.
Introduction to Stable Isotope-Labeled Standards in Drug Analysis
Stable isotope-labeled (SIL) compounds are essential tools in modern analytical chemistry, particularly for quantitative mass spectrometry-based assays in drug discovery and development. By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), SIL internal standards exhibit nearly identical physicochemical properties to their unlabeled counterparts. This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Olsalazine, a prodrug of mesalamine, is used in the treatment of inflammatory bowel disease. Accurate quantification of olsalazine in biological matrices is crucial for pharmacokinetic and metabolic studies. The choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods.
Comparison of Olsalazine Stable Isotope-Labeled Standards
The ideal SIL internal standard should have a sufficient mass difference from the analyte to prevent spectral overlap, exhibit high isotopic and chemical purity, and demonstrate stability during sample processing and analysis. While all three labeled olsalazine variants serve as effective internal standards, there are key differences to consider.
Theoretical Advantages of ¹³C and ¹⁵N Labeling:
Internal standards labeled with ¹³C and ¹⁵N are often considered superior to their deuterated counterparts. This is because the carbon and nitrogen atoms form the backbone of the molecule, and their isotopic substitution results in a standard that behaves almost identically to the unlabeled analyte in terms of chromatographic retention time and ionization. Deuterium labeling, while often more cost-effective, can sometimes lead to a slight shift in retention time (isotopic effect) and, in rare cases, in-source back-exchange of deuterium atoms, which can compromise analytical accuracy.
Data Presentation: Certificate of Analysis Summary
The following tables summarize typical quantitative data that would be found on a Certificate of Analysis (CoA) for this compound and its alternatives. Note: The data presented here is illustrative and should be verified with the batch-specific CoA provided by the supplier.
Table 1: this compound - Typical Certificate of Analysis Data
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥98% | 99.5% |
| Isotopic Enrichment (¹⁵N) | ≥99 atom % ¹⁵N | 99.2 atom % |
| Isotopic Enrichment (D) | ≥98 atom % D | 98.5 atom % |
| Mass Spectrometry | Conforms to structure | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Appearance | Yellow to Orange Solid | Conforms |
Table 2: Olsalazine-d3 - Typical Certificate of Analysis Data
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥98% | 99.2% |
| Isotopic Enrichment (D) | ≥98 atom % D | 98.8 atom % |
| Mass Spectrometry | Conforms to structure | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Appearance | Yellow to Orange Solid | Conforms |
Table 3: Olsalazine-13C6 - Typical Certificate of Analysis Data
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥98% | 99.8% |
| Isotopic Enrichment (¹³C) | ≥99 atom % ¹³C | 99.5 atom % |
| Mass Spectrometry | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Appearance | Yellow to Orange Solid | Conforms |
Experimental Protocols
Detailed methodologies for the analysis of olsalazine using a stable isotope-labeled internal standard are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and matrices.
Protocol 1: Quantitative Analysis of Olsalazine in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of olsalazine from human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound, Olsalazine-d3, or Olsalazine-13C6 at a concentration of 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Olsalazine: [M+H]⁺ → fragment ion (e.g., m/z 303 → 156)
-
This compound: [M+H]⁺ → fragment ion (e.g., m/z 307 → 159)
-
Olsalazine-d3: [M+H]⁺ → fragment ion (e.g., m/z 306 → 159)
-
Olsalazine-13C6: [M+H]⁺ → fragment ion (e.g., m/z 309 → 162)
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the general procedure for confirming the structure and assessing the purity of olsalazine stable isotope-labeled standards by ¹H NMR.
1. Sample Preparation:
-
Dissolve 1-5 mg of the olsalazine standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Temperature: 25°C
-
Experiment: Standard ¹H NMR
-
Number of Scans: 16-64 (depending on sample concentration)
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals and compare the chemical shifts and coupling constants to the expected structure.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound and its alternatives.
A Comparative Guide to Bioanalytical Methods for Olsalazine Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of olsalazine and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), with a focus on the use of the stable isotope-labeled internal standard, Olsalazine-d3,15N. While direct inter-laboratory comparison data for this compound is not publicly available, this document compiles information from various validated methods for olsalazine and mesalamine to highlight the advantages of using a stable isotope-labeled internal standard in bioanalysis.
Olsalazine is a prodrug that is converted to two molecules of mesalamine in the colon.[1][2] Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic and bioequivalence studies.[1] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in quantitative LC-MS/MS assays to ensure accuracy and precision.[3]
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for mesalazine, the active metabolite of olsalazine, using a deuterated internal standard (mesalamine-d3). This data can be considered representative of the performance expected from a well-developed method for olsalazine using a corresponding stable isotope-labeled internal standard like this compound. For comparison, data from a method using a different structural analog as an internal standard (diazepam for mesalamine analysis) is also presented.
| Parameter | Method with Stable Isotope-Labeled IS (Mesalamine-d3) | Method with Structural Analog IS (Diazepam) | Reference |
| Linearity Range | 0.10 - 12.0 ng/mL | 50 - 30,000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.995 | Not Specified | |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 50 ng/mL | |
| Intra-day Precision (%CV) | 0.6 - 2.9% | < 7.9% | |
| Inter-day Precision (%CV) | 1.3 - 3.8% | < 7.9% | |
| Accuracy | 103.8 - 107.2% | Within ±3.5% (relative error) | |
| Absolute Recovery (Analyte) | 82 - 95% | Not Specified | |
| Absolute Recovery (Internal Standard) | ~78% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This method is a rapid and straightforward approach for sample cleanup.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
-
To a glass tube containing the plasma or serum sample, add the internal standard.
-
For methods involving derivatization to enhance signal intensity, add the derivatizing agent (e.g., propionyl anhydride for mesalamine).
-
Add an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of olsalazine's metabolite, mesalamine, which can be adapted for olsalazine itself.
| Parameter | Typical Conditions | Reference |
| LC Column | Kinetex XB-C18 (100x4.6mm, 2.6µ) | |
| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient elution) | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions (Mesalamine derivative) | m/z 208.1 → 107.0 | |
| MRM Transitions (Mesalamine-d3 derivative) | m/z 211.1 → 110.1 |
Visualizing the Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Olsalazine using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Olsalazine using a stable isotope-labeled internal standard.
References
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Standards
In the precise world of analytical chemistry, especially within drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. When analyzing complex biological matrices, researchers face significant challenges such as sample loss during preparation and unpredictable matrix effects that can suppress or enhance the analytical signal. This guide provides a comprehensive comparison of analytical approaches, demonstrating the superiority of using stable isotope-labeled (SIL) internal standards for mass spectrometry-based quantification.
Mitigating Matrix Effects and Improving Accuracy: A Head-to-Head Comparison
The primary advantage of a SIL internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[1][2] Because a SIL standard is chemically identical to the analyte, differing only in isotopic composition, it experiences the same sample preparation losses and matrix-induced ionization suppression or enhancement.[2] This co-behavior allows for a ratiometric measurement of the analyte's response to the internal standard's response, which effectively cancels out these sources of error, leading to more accurate and precise results.[1][2]
In contrast, the external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, fails to account for the variability introduced by the sample matrix. This can lead to significant under- or overestimation of the analyte concentration. Structural analog internal standards, while an improvement over external standards, do not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency, and can therefore still lead to biased results.
A study on the quantification of ochratoxin A (OTA) in wheat samples highlights the significant impact of the chosen calibration strategy. The results, summarized in the table below, clearly illustrate the improved accuracy achieved with isotope dilution mass spectrometry (IDMS), a method that utilizes a SIL internal standard, compared to external standard calibration.
| Quantification Method | Certified Value for OTA in MYCO-1 (µg/kg) | Measured OTA in MYCO-1 (µg/kg) | % Difference from Certified Value |
| External Standard Calibration | 3.17–4.93 | 1.96 - 2.60 | 18–38% lower |
| Isotope Dilution (ID¹MS) | 3.17–4.93 | Within certified range | - |
| Isotope Dilution (ID²MS) | 3.17–4.93 | Within certified range | - |
| Isotope Dilution (ID⁵MS) | 3.17–4.93 | Within certified range | - |
Data sourced from Bates J, et al. (2023).
The external calibration method produced results that were 18-38% lower than the certified value, primarily due to matrix suppression effects. In contrast, all isotope dilution methods yielded results that fell within the expected range, validating their superior accuracy.
The Principle of Isotope Dilution Mass Spectrometry
The core of the SIL standard's effectiveness lies in the principle of isotope dilution. A known amount of the isotopically labeled standard is added to the sample at the very beginning of the workflow. The mass spectrometer can differentiate between the analyte and the SIL standard due to their mass difference. By measuring the ratio of the native analyte's signal to the labeled standard's signal, the initial concentration of the analyte can be accurately determined, irrespective of sample losses or matrix effects during the analysis.
Experimental Workflow for Quantitative Analysis
A robust and reliable quantitative bioanalytical method using a SIL internal standard is essential for regulated studies. The following diagram illustrates a typical workflow for such an analysis.
Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of the drug (analyte) and its SIL internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a concentration range that covers the expected in-vivo concentrations.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that provides a robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the SIL-IS. These transitions should be optimized for maximum sensitivity and specificity.
-
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte area / SIL-IS area) for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of stable isotope-labeled internal standards in mass spectrometry-based quantification is not merely a preference but a necessity for achieving the highest levels of accuracy and precision. By co-eluting with the analyte and exhibiting nearly identical behavior during sample processing and analysis, SIL standards effectively compensate for matrix effects and procedural losses. The presented data and protocols underscore the justification for their use, establishing them as the gold standard for reliable quantification in complex biological matrices, a critical requirement for successful drug development and clinical research.
References
Navigating the Regulatory Landscape: A Comparison Guide for Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and biomarker studies. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reliable data, compensating for variability in sample preparation and analytical analysis. This guide provides a comprehensive comparison of labeled internal standards, aligning with the harmonized guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily under the International Council for Harmonisation (ICH) M10 guideline, to support informed decision-making in bioanalytical method validation. [1][2][3][4]
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection.[5] Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for quantitative mass spectrometry-based assays due to their close physicochemical similarity to the analyte. However, the selection of the isotope and labeling position can influence performance. This guide explores the key considerations for selecting and validating labeled internal standards and provides a comparison with structural analogs.
Comparison of Internal Standard Strategies
The choice of an internal standard significantly impacts assay performance. The following table summarizes the key performance characteristics of SIL-ISs compared to structural analog internal standards.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale and Regulatory Expectation |
| Co-elution | Typically co-elutes with the analyte. | May have different retention times. | Co-elution helps to compensate for matrix effects that can vary across the chromatographic run. |
| Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties. | May differ from the analyte, leading to variability. | Consistent recovery is crucial for accurate quantification. |
| Matrix Effects | Closely tracks and compensates for analyte signal suppression or enhancement. | May experience different matrix effects, leading to inaccurate results. | The ICH M10 guideline requires the evaluation of matrix effects. |
| Ionization Efficiency | Very similar to the analyte. | Can differ significantly from the analyte. | Similar ionization efficiency ensures a consistent analyte-to-IS response ratio. |
| Regulatory Preference | Strongly preferred by regulatory agencies (FDA, EMA, ICH). | Acceptable only when a SIL-IS is not available and with thorough validation. | The use of a non-labeled IS requires justification. |
Experimental Protocols for Validation
Robust experimental validation is mandatory to ensure the suitability of the chosen internal standard. Below are detailed methodologies for key validation experiments as expected by regulatory bodies.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not interfere with the quantification of the analyte and vice versa.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare the following sets of samples:
-
Blank Samples: Processed blank matrix without analyte or IS.
-
Zero Samples: Processed blank matrix spiked with the IS at the working concentration.
-
LLOQ Samples: Processed blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at the working concentration.
-
-
Analyze the samples using the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and then the analyte and IS are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix and then extracted.
-
-
Calculate the matrix factor (MF) and the IS-normalized matrix factor.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability of Labeled Internal Standards
Objective: To ensure the stability of the labeled internal standard under various conditions, particularly the stability of the isotopic label.
Protocol for Deuterated Standards:
-
Prepare solutions of the deuterated IS in the final analytical mobile phase.
-
Prepare solutions in acidic and basic conditions to assess for potential back-exchange of deuterium atoms.
-
Analyze the solutions at time zero and after storage under specified conditions (e.g., room temperature, refrigerated).
-
Monitor for any loss of the deuterium label or formation of unlabeled analyte.
Acceptance Criteria:
-
No significant degradation or isotopic exchange should be observed. The response of the IS should remain consistent over the testing period.
Data Presentation: Comparative Performance
The following tables present illustrative data from a comparative study evaluating a ¹³C-labeled IS and a deuterated (D₅)-labeled IS against a structural analog for the bioanalysis of a hypothetical drug, "Drug X."
Table 1: Matrix Effect Comparison
| Internal Standard | Mean Matrix Factor (Analyte) | Mean Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor |
| ¹³C₃-Drug X | 0.88 | 0.89 | 0.99 | 4.2 |
| D₅-Drug X | 0.87 | 0.95 | 0.92 | 8.5 |
| Structural Analog | 0.89 | 1.15 | 0.77 | 18.7 |
Table 2: Extraction Recovery and Precision
| Internal Standard | Mean Extraction Recovery (Analyte) (%) | Mean Extraction Recovery (IS) (%) | Precision (%CV of Analyte/IS Ratio) |
| ¹³C₃-Drug X | 85.2 | 86.1 | 3.1 |
| D₅-Drug X | 84.9 | 82.5 | 5.8 |
| Structural Analog | 85.5 | 75.3 | 12.4 |
Visualizing Workflows and Relationships
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
A typical bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
A decision tree for selecting an appropriate internal standard in bioanalysis.
Conclusion
The selection and validation of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice of regulatory agencies, offering superior accuracy and precision by closely mimicking the behavior of the analyte. When the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative, though this requires clear justification. Adherence to the harmonized ICH M10 guideline ensures the generation of high-quality, reliable, and globally acceptable bioanalytical data for drug development and regulatory submissions.
References
Performance of Olsalazine-d3,15N in Diverse Patient Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of Olsalazine-d3,15N as an internal standard for the quantification of olsalazine in various patient populations. While direct comparative studies on the performance of this compound across different patient matrices are not extensively available in published literature, this document extrapolates potential performance considerations based on the known pharmacokinetics of olsalazine and established principles of bioanalytical method validation.
Introduction to Olsalazine and the Role of a Labeled Internal Standard
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), primarily used in the treatment of ulcerative colitis. It is designed to deliver the active moiety, 5-ASA, directly to the colon, minimizing systemic absorption of the parent drug. Accurate quantification of olsalazine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.
This compound is a stable, isotopically labeled version of olsalazine. It serves as an ideal internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus correcting for variability during sample preparation and analysis.
Comparative Performance Analysis in Different Patient Populations
The performance of an internal standard is intrinsically linked to the bioanalytical method's robustness in handling variations in biological matrices from different patient populations. While this compound is expected to behave almost identically to unlabeled olsalazine, patient-specific physiological differences can influence the overall analytical method. The following sections discuss the potential impact of various patient factors on the bioanalysis of olsalazine.
General Pharmacokinetics of Olsalazine
The pharmacokinetics of olsalazine are reported to be similar in healthy volunteers and in patients with ulcerative colitis. After oral administration, systemic bioavailability of olsalazine is low (approximately 2.4%), with the majority of the drug reaching the colon to be converted into 5-ASA.
| Pharmacokinetic Parameter | Value | Reference |
| Systemic Bioavailability | ~2.4% | 1 |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 1 |
| Plasma Half-life (t1/2) | ~0.9 hours | 1 |
| Protein Binding | >99% | 1 |
Pediatric Population
-
Considerations: The safety and effectiveness of olsalazine in pediatric patients have not been established. Bioanalytical methods for this population may require validation with smaller sample volumes. Matrix effects could differ due to variations in plasma protein and lipid composition compared to adults.
-
Expected Performance of this compound: The chemical and physical properties of this compound ensure it will track the behavior of olsalazine during extraction and analysis, effectively compensating for any volume-related variability or matrix effects specific to pediatric samples. Method validation, including assessment of matrix effects from pediatric plasma, is crucial.
Geriatric Population
-
Considerations: Clinical studies of olsalazine did not include a sufficient number of subjects aged 65 and over to determine if they respond differently. Geriatric patients may have a higher incidence of co-morbidities and altered renal or hepatic function, which could theoretically affect the matrix composition. Post-marketing reports suggest a higher incidence of blood dyscrasias in patients over 65.
-
Expected Performance of this compound: The use of a stable isotope-labeled internal standard is particularly advantageous in this population, as it will account for potential variations in extraction efficiency and ionization suppression/enhancement that may arise from the more complex biological matrix of elderly patients.
Patients with Renal Impairment
-
Considerations: Mesalamine, the active metabolite of olsalazine, is substantially excreted by the kidneys. Therefore, the risk of adverse reactions may be greater in patients with impaired renal function. While olsalazine itself has limited renal excretion, the accumulation of its metabolites could potentially alter the plasma matrix.
-
Expected Performance of this compound: this compound will co-elute and have the same ionization characteristics as olsalazine, thereby compensating for matrix effects that might be present in the plasma of patients with renal impairment. It is essential to validate the bioanalytical method using plasma from renally impaired patients to ensure accuracy.
Patients with Hepatic Impairment
-
Considerations: There have been reports of hepatic failure in patients with pre-existing liver disease receiving mesalamine. Although olsalazine metabolism is primarily colonic, severe hepatic impairment could alter plasma protein levels and the composition of the biological matrix.
-
Expected Performance of this compound: The internal standard will effectively normalize the analytical signal, correcting for any variability in sample processing or matrix-induced signal changes that could be more pronounced in patients with hepatic dysfunction. Validation with plasma from hepatically impaired patients is necessary to confirm the absence of differential matrix effects.
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of olsalazine. The following is a general protocol for a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add a known amount of this compound solution as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Illustrative)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of olsalazine from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MRM Transitions | To be determined for olsalazine and this compound |
Mandatory Visualizations
Metabolic Pathway of Olsalazine
Caption: Metabolic conversion of Olsalazine to its active form and major metabolite.
Bioanalytical Workflow for Olsalazine Quantification
Caption: A typical workflow for the quantification of olsalazine in plasma samples.
Conclusion
This compound is an appropriate internal standard for the bioanalysis of olsalazine across diverse patient populations. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis, thereby providing reliable quantification. While direct comparative data on its performance is limited, the principles of bioanalytical method validation mandate that the method be validated for each specific patient population under investigation. This includes a thorough assessment of matrix effects to ensure the accuracy and precision of the results. The provided experimental protocol and workflows serve as a robust starting point for developing and validating such methods.
References
A Comparative Analysis of Olsalazine and Sulfasalazine for Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of Inflammatory Bowel Disease (IBD), particularly ulcerative colitis, a thorough understanding of the available treatment options is paramount. This guide provides an in-depth, objective comparison of two cornerstone aminosalicylates: Olsalazine and its predecessor, Sulfasalazine. While both drugs ultimately deliver the same active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), to the colon, their distinct formulations lead to significant differences in their pharmacokinetic profiles, efficacy in certain patient populations, and, most notably, their adverse effect profiles.
This comparative study synthesizes data from multiple clinical trials to provide a clear overview of the performance of Olsalazine and Sulfasalazine, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pro-Drugs
Both Olsalazine and Sulfasalazine are pro-drugs, meaning they are administered in an inactive form and are converted to their active form within the body. Their design is centered on delivering the active moiety, 5-ASA, to the colon, the primary site of inflammation in ulcerative colitis. This targeted delivery is achieved through an azo-bond that is cleaved by azoreductase enzymes produced by colonic bacteria.
Sulfasalazine is composed of a 5-ASA molecule linked to a sulfapyridine molecule by an azo-bond.[1] While the released 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa, the sulfapyridine moiety is absorbed systemically and is associated with a significant number of the adverse effects linked to the drug.[1]
Olsalazine , in contrast, is a dimer of two 5-ASA molecules joined by an azo-bond.[1] This design cleverly bypasses the need for the sulfapyridine carrier, with the intention of reducing the systemic side effects associated with it.[1] Upon cleavage by colonic bacteria, Olsalazine releases two molecules of 5-ASA directly at the site of inflammation.[1]
The active 5-ASA molecule is understood to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
Data Presentation: Efficacy in Ulcerative Colitis
Clinical studies have generally demonstrated that Olsalazine and Sulfasalazine have comparable efficacy in inducing and maintaining remission in patients with mild to moderate ulcerative colitis.
| Study Type | Patient Population | Intervention | Comparator | Key Efficacy Outcome | Result |
| Multicenter, Randomized, Double-Blind Trial | 37 patients with first attack of distal colitis | Olsalazine (2 g/day ) | Sulfasalazine (3 g/day ) | Reduction in stool frequency and blood in stool | Both groups showed a similar significant decrease in stool frequency and blood in stool. |
| Randomized, Double-Blind, Multicenter Study | 162 patients with ulcerative colitis in remission | Olsalazine (0.5, 1.25, and 2.0 g/day ) | Sulfasalazine (2.0 g/day ) | Failure rates (relapse) | No significant difference in failure rates between the groups (36%, 49%, and 24% for the three Olsalazine doses, and 32% for Sulfasalazine). |
| Multicenter Study | Patients with ulcerative colitis in remission | Olsalazine (1 g/day ) | Sulfasalazine (2 g/day ) | Failure rate (relapses plus withdrawals) | The failure rate was 54.7% in the Olsalazine group and 47.2% in the Sulfasalazine group (not statistically significant). |
| Pediatric Clinical Trial | 56 children with mild to moderate ulcerative colitis | Olsalazine (30 mg/kg/day) | Sulfasalazine (60 mg/kg/day) | Asymptomatic or clinically improved after 3 months | 39% of patients on Olsalazine improved compared to 79% on Sulfasalazine (p = 0.006). |
Data Presentation: Comparative Safety and Tolerability
The primary advantage of Olsalazine over Sulfasalazine lies in its improved safety and tolerability profile, largely attributed to the absence of the sulfapyridine moiety.
| Study Type | Adverse Effects with Olsalazine | Adverse Effects with Sulfasalazine | Key Finding |
| Double-Blind Study | 2 patients experienced intolerance. | 4 patients experienced intolerance. | Olsalazine was better tolerated. |
| Crossover Design Study | 4 patients complained of adverse effects. | 12 patients complained of adverse effects. | Olsalazine had significantly fewer side effects (p < 0.05). |
| Multicenter Study | 12 patients discontinued due to side effects (5 with diarrhea). | 8 patients discontinued due to side effects. | No significant difference in withdrawals due to side effects. |
| Pediatric Clinical Trial | 39% of patients reported side effects (headache, nausea, vomiting, rash, pruritus, increased diarrhea, fever). | 46% of patients reported similar side effects and/or neutropenia; 4 patients discontinued due to adverse reactions. | Side effects were frequent in both groups, with slightly fewer reported for Olsalazine. |
| Randomized, Double-Dummy Comparison | 2 patients withdrawn due to increased diarrhea. | 2 patients developed a skin rash. | Similar rates of mild side effects. |
Common adverse effects of Sulfasalazine include headache, nausea, anorexia, and malaise. More severe, though less common, reactions can include rash, fever, hemolytic anemia, and pancreatitis. Olsalazine is a viable alternative for a significant number of patients who are intolerant to Sulfasalazine. The most notable side effect of Olsalazine is a dose-dependent secretory diarrhea. Other reported side effects include headache, nausea, and rash, though these are typically less frequent than with Sulfasalazine.
Experimental Protocols
The clinical trials comparing Olsalazine and Sulfasalazine have employed rigorous methodologies to ensure the validity of their findings. A typical experimental workflow is outlined below.
A Randomized, Double-Blind, Multicenter Study for Maintenance Therapy in Ulcerative Colitis
-
Objective: To determine the therapeutic efficacy and safety of different doses of Olsalazine compared with a standard dose of Sulfasalazine in maintaining remission in patients with ulcerative colitis.
-
Study Design: A randomized, double-blind, multicenter 6-month study.
-
Patient Population: A total of 162 patients with ulcerative colitis in remission.
-
Intervention Groups:
-
Olsalazine 0.5 g daily
-
Olsalazine 1.25 g daily
-
Olsalazine 2.0 g daily
-
Sulfasalazine 2.0 g daily
-
-
Methodology:
-
Patient Screening and Enrollment: Patients with a confirmed diagnosis of ulcerative colitis in remission were recruited from public hospitals and private practices. Inclusion criteria typically include a certain duration of remission prior to the study.
-
Randomization: Enrolled patients were randomly assigned to one of the four treatment groups in a double-blind manner, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment Period: Patients received their assigned medication daily for a period of 6 months.
-
Data Collection: Clinical assessments, including symptom evaluation and endoscopic examinations, were performed at baseline and at regular intervals throughout the study. Adverse events were also meticulously recorded.
-
Outcome Measures: The primary efficacy endpoint was the failure rate, defined as the proportion of patients who experienced a relapse of their ulcerative colitis during the 6-month study period. Safety and tolerability were assessed by monitoring the incidence and severity of adverse effects.
-
Statistical Analysis: The failure rates of the different treatment groups were compared using appropriate statistical methods, such as intention-to-treat analysis.
-
Mandatory Visualization
Caption: Mechanism of action of Olsalazine and Sulfasalazine.
Caption: Experimental workflow for a comparative clinical trial.
References
Safety Operating Guide
Navigating the Safe Disposal of Olsalazine-d3,15N2: A Guide for Laboratory Professionals
The proper disposal of Olsalazine-d3,15N2, a deuterated and nitrogen-15 isotopically labeled compound, is a critical aspect of laboratory safety and environmental responsibility. While the stable isotopic labeling does not confer radioactivity, adherence to established chemical waste disposal protocols is paramount. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Understanding the Nature of Olsalazine-d3,15N2 Waste
Olsalazine-d3,15N2 is labeled with stable isotopes of hydrogen (deuterium) and nitrogen (15N). It is important to note that these stable isotopes are not radioactive.[1] Consequently, no additional precautions related to radiation are necessary for the handling and disposal of this compound beyond those required for unlabeled Olsalazine.[1] The disposal procedures for compounds enriched with stable isotopes are the same as those for the unenriched materials.[1]
However, Olsalazine itself is classified as a skin, eye, and respiratory irritant.[2] Therefore, proper personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling the compound or its waste.[2]
Core Disposal Procedures
The primary step in the disposal of any chemical waste is to consult and adhere to federal, state, and local hazardous waste regulations. The Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization
Before disposal, the waste containing Olsalazine-d3,15N2 must be characterized to determine if it meets the criteria for hazardous waste. While Olsalazine itself is not typically regulated as a hazardous material for transport, disposal regulations may vary based on jurisdiction and the specific waste matrix.
Step 2: Segregation and Containment
Proper segregation of Olsalazine-d3,15N2 waste is essential to prevent accidental mixing with incompatible materials.
-
Unused or Expired Product: Pure Olsalazine-d3,15N2 powder should be placed in a designated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and contaminated labware should be collected in a separate, clearly labeled waste container.
Step 3: Disposal Pathway
For laboratory settings, the designated chemical waste stream is the appropriate disposal pathway. Do not dispose of Olsalazine-d3,15N2 down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.
For situations where a take-back program is not available, the following general guidance for pharmaceutical disposal in household trash, which may be adapted for laboratory settings only after consulting with EHS professionals, can be considered:
-
Do not crush tablets or capsules.
-
Mix the Olsalazine-d3,15N2 with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This step makes the drug less appealing to prevent accidental ingestion.
-
Place the mixture in a sealed container , such as a sealed plastic bag or an empty tub, to prevent leakage.
-
Dispose of the sealed container in the laboratory's solid waste stream as directed by your institution's EHS guidelines.
-
Remove or obscure all personal or identifying information from the original container label before disposing of the empty container.
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Containment: Safely contain the source of the spill.
-
Ventilation: Ensure the area is well-ventilated. Avoid inhaling any dust from the powdered compound.
-
Personal Protection: Wear appropriate PPE, including gloves, eye/face protection, and in the case of a large spill, a NIOSH-approved respirator may be necessary.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Isotopic Nature | Stable, non-radioactive | |
| Chemical Hazard | Skin, eye, and respiratory irritant | |
| Primary Disposal Route | Designated chemical waste stream | Institutional EHS |
| Alternative Disposal (if permitted) | Mix with unpalatable substance, seal, and place in solid waste |
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of Olsalazine-d3,15N2 waste.
References
Essential Safety and Logistical Information for Handling Olsalazine-d3,15N
This document provides crucial safety protocols and logistical plans for the handling and disposal of Olsalazine-d3,15N, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical compound.
Operational Plan
The operational plan outlines the necessary precautions and personal protective equipment (PPE) to be used when handling this compound. As a stable isotope-labeled compound, its chemical reactivity and toxicity are considered identical to its unlabeled counterpart, Olsalazine. Therefore, the safety precautions for the labeled compound are the same as for the parent molecule.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
The use of a laboratory fume hood or other local exhaust ventilation is recommended to minimize inhalation exposure.
-
Facilities handling this material should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): A comprehensive range of PPE is mandatory to prevent skin, eye, and respiratory exposure.
| Protection Type | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Inspect gloves prior to use. |
| Lab coat | To be worn at all times in the laboratory. | |
| Impervious clothing | Recommended for handling larger quantities or during spill cleanup. | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or for handling large quantities that may generate dust. |
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
-
Containers should be kept tightly closed when not in use and stored in a dry, well-ventilated place.
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
After Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor if you feel unwell.
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a suitable, labeled, and sealed container. Avoid generating dust during collection.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the material to be released into the environment.
Quantitative Data
While specific occupational exposure limits (OELs) for Olsalazine are not established, it is crucial to handle the compound with care to minimize exposure. The following table summarizes other relevant data.
| Parameter | Value | Source |
| Solubility | ~2 mg/ml in PBS (pH 7.2); Slightly soluble in DMSO & DMF | |
| Oral TDLO (human) | 3.57 mg/kg |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
